3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTGAPGNKSGXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236185 | |
| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-28-4 | |
| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its molecular characteristics and providing methodologies for its empirical study.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1] Its rigid, puckered conformation can offer advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles.[1] this compound, a member of this important class of compounds, holds potential as a versatile building block for the synthesis of novel chemical entities. Understanding its physicochemical properties is paramount for its effective application in research and development.
Molecular Identity and Structure
This compound is identified by the CAS Number 1408075-28-4 . Its molecular structure consists of a cyclobutane ring substituted with a carboxylic acid group and a methyl group at the 1-position, and two methoxy groups at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1408075-28-4 | |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |
| SMILES String | CC1(C(O)=O)CC(OC)(OC)C1 | |
| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N |
Physicochemical Properties: Knowns and Predictions
Table 2: Summary of Physicochemical Properties
| Property | Value/Prediction | Notes |
| Physical State | Solid or Liquid | Conflicting reports from commercial suppliers. May depend on purity and ambient conditions.[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to have enhanced water solubility. | The presence of two methoxy groups and a carboxylic acid is expected to increase polarity and water solubility compared to less substituted cyclobutane analogs.[2] |
| pKa | Not available | The carboxylic acid moiety suggests it is an acidic compound. |
| LogP (predicted) | 0.81 | This value suggests a relatively balanced hydrophilic-lipophilic character. |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted LogP of 0.81 for this compound indicates that it is likely to have moderate lipophilicity.
Spectroscopic Characterization: An In-Silico Perspective
While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and by analogy to related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons, as well as the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the ring's conformation.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the quaternary carbons, the methoxy carbons, and the methyl carbon will be characteristic.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹. C-O stretching vibrations from the methoxy and carboxylic acid groups will also be present.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular weight of 174.19 g/mol .[2] The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the cyclobutane ring.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not extensively documented, a plausible synthetic route can be derived from methods used for similar cyclobutane derivatives. A common approach involves the cyclization of linear precursors. For instance, a method for preparing 3-oxo-1-cyclobutane-carboxylic acid involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketal, followed by cyclization with a malonate ester and subsequent hydrolysis.[2][4] A similar strategy could be adapted for the synthesis of the target molecule.
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The cyclobutane ring, while strained, is generally stable under typical reaction conditions but can undergo ring-opening reactions under more forcing conditions.[2]
Experimental Protocols for Physicochemical Characterization
For researchers wishing to empirically determine the physicochemical properties of this compound, the following established methodologies are recommended.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Determination of Solubility
The solubility can be determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.[5] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is measured, often by UV-Vis spectroscopy or HPLC.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.[6] In a potentiometric titration, a solution of the compound is titrated with a standard base, and the pH is monitored. The pKa is the pH at the half-equivalence point.
Workflow for pKa Determination by Potentiometric Titration
Caption: A streamlined workflow for determining pKa via potentiometric titration.
Determination of LogP
The shake-flask method is a classic approach for determining the octanol-water partition coefficient.[7] A solution of the compound is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate LogP.
Safety and Handling
According to supplier safety data, this compound is classified as an acute oral toxin (Category 4). It is also listed as a combustible solid. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
The unique structural features of this compound make it an attractive building block for several applications:
-
Drug Discovery: As a scaffold for the synthesis of novel small molecules with potential therapeutic activity. The cyclobutane core can provide conformational rigidity, which is often beneficial for binding to biological targets.[2]
-
Materials Science: As a monomer for the synthesis of specialty polymers. The cyclic structure can impart desirable thermal and mechanical properties to the resulting polymers.[2]
-
Organic Synthesis: As a versatile intermediate for the construction of more complex molecular architectures.
Further research is needed to fully elucidate the experimental physicochemical properties of this compound and to explore its full potential in various scientific disciplines.
References
- 1. 3-Methylcyclobutanecarboxylic acid | 57252-83-2 [sigmaaldrich.com]
- 2. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid in CDCl₃ at 400 MHz is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~10-12 | Singlet (broad) | 1H |
| -OCH₃ | 3.25 | Singlet | 6H |
| Cyclobutane -CH₂- | 2.45 | Doublet | 2H |
| Cyclobutane -CH₂- | 2.15 | Doublet | 2H |
| -CH₃ | 1.40 | Singlet | 3H |
Table 1: Predicted ¹H NMR Data for this compound
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features of this compound. The broad singlet predicted to appear far downfield (around 10-12 ppm) is characteristic of a carboxylic acid proton. The two methoxy groups are expected to be chemically equivalent, giving rise to a single, sharp signal at approximately 3.25 ppm, integrating to six protons. The protons on the cyclobutane ring are diastereotopic and are predicted to appear as two distinct doublets, reflecting their different chemical environments. The geminal methyl group at the C1 position is predicted to appear as a singlet at around 1.40 ppm.
Predicted ¹³C NMR Spectral Data
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented in Table 2.
| Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 178.5 |
| C3 (Quaternary) | 98.0 |
| -OCH₃ | 51.0 |
| C2 & C4 (Cyclobutane -CH₂-) | 45.5 |
| C1 (Quaternary) | 42.0 |
| -CH₃ | 25.0 |
Table 2: Predicted ¹³C NMR Data for this compound
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides further confirmation of the compound's structure. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 178.5 ppm. The quaternary carbon at the C3 position, bonded to two oxygen atoms, is predicted to appear at approximately 98.0 ppm. The carbons of the two equivalent methoxy groups should resonate around 51.0 ppm. The two methylene carbons of the cyclobutane ring are predicted to be equivalent and appear at about 45.5 ppm. The quaternary C1 carbon is predicted at around 42.0 ppm, and the methyl carbon at approximately 25.0 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize this compound, the following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Set the sample temperature to 25 °C.
3. ¹H NMR Acquisition:
- Acquire a single-pulse ¹H NMR spectrum.
- Typical parameters:
- Pulse width: 30-45 degrees
- Spectral width: 16 ppm
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
4. ¹³C NMR Acquisition:
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Pulse width: 30-45 degrees
- Spectral width: 240 ppm
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on sample concentration.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the predicted NMR data.
mass spectrometry fragmentation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights herein are derived from fundamental principles of mass spectrometry and analysis of fragmentation patterns of structurally related molecules.
Introduction: Unveiling the Structure of this compound
This compound, with a molecular formula of C₈H₁₄O₄ and a molecular weight of approximately 174.19 g/mol , is a unique molecule featuring a strained cyclobutane ring, a carboxylic acid, a methyl group, and two methoxy groups.[1] Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. This guide will delve into the expected fragmentation pathways, providing a predictive framework for researchers.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the molecular ion peak (M⁺˙ at m/z 174) is expected to be of low abundance or even absent due to the molecule's instability under EI conditions. The fragmentation will be driven by the presence of the carboxylic acid, methoxy groups, and the strained cyclobutane ring.
Key Fragmentation Pathways under EI-MS
The primary fragmentation events anticipated for this compound under EI are alpha-cleavage and rearrangements, including the McLafferty rearrangement.
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group and the oxygen atoms of the methoxy groups are susceptible to cleavage.
-
Loss of the carboxyl group (•COOH, 45 u) or the methoxy group (•OCH₃, 31 u) are characteristic fragmentations.
-
Cleavage of the bond between the carbonyl carbon and the cyclobutane ring can lead to the formation of a prominent acylium ion.
-
-
McLafferty Rearrangement: Carboxylic acids are known to undergo McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond.[3][4] In this specific molecule, the ring structure may present steric hindrance to the ideal geometry for this rearrangement.
-
Ring Opening and Subsequent Fragmentations: The strained cyclobutane ring can undergo ring-opening upon ionization, leading to a more flexible acyclic radical cation that can then undergo further fragmentation.
Proposed EI Fragmentation Scheme
The following diagram illustrates the plausible fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Tabulated Summary of Expected EI Fragments
| m/z | Proposed Ion Structure | Formation Pathway |
| 174 | [C₈H₁₄O₄]⁺˙ (Molecular Ion) | Electron Ionization |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 143 | [M - OCH₃]⁺ | Alpha-cleavage with loss of a methoxy radical |
| 129 | [M - COOH]⁺ | Alpha-cleavage with loss of the carboxyl radical |
| 101 | [C₅H₉O₂]⁺ | Subsequent fragmentation of m/z 143 |
| 71 | [C₄H₇O]⁺ | Further fragmentation |
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.[5][6] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive ion mode, protonation is likely to occur on one of the oxygen atoms of the carboxylic acid or the methoxy groups. The fragmentation of the [M+H]⁺ ion (m/z 175) will be driven by the loss of neutral molecules.
-
Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (18 u).
-
Loss of Methanol: The protonated methoxy groups can lead to the neutral loss of methanol (32 u).
-
Decarboxylation: Loss of carbon dioxide (44 u) can also occur.
Proposed ESI+ Fragmentation Scheme
The following diagram illustrates the plausible fragmentation pathways for the protonated molecule.
Caption: Proposed ESI+ fragmentation of this compound.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 173) is formed by the loss of the acidic proton from the carboxylic acid group. Fragmentation is typically initiated from the carboxylate anion.
-
Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 u).
-
Loss of Methane: Loss of methane (16 u) from the methoxy group and the adjacent methyl group is also possible through a rearrangement.
Proposed ESI- Fragmentation Scheme
The following diagram illustrates the plausible fragmentation pathways for the deprotonated molecule.
Caption: Proposed ESI- fragmentation of this compound.
Tabulated Summary of Expected ESI Fragments
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| Positive | 175 | 157 | H₂O |
| Positive | 175 | 143 | CH₃OH |
| Positive | 175 | 131 | CO₂ |
| Positive | 143 | 111 | CH₃OH |
| Negative | 173 | 129 | CO₂ |
| Negative | 173 | 157 | CH₄ |
Experimental Protocols
While no specific experimental data for the title compound was found, the following are generalized protocols for its analysis by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
For volatile carboxylic acids, derivatization is often necessary to improve chromatographic performance and reduce tailing. Methylation to form the corresponding methyl ester is a common approach.
Step-by-Step Derivatization and GC-MS Protocol:
-
Derivatization (Methylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60°C for 1-2 hours.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Splitless or split injection depending on the sample concentration.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.[7]
-
-
MS Conditions (EI):
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
LC-MS is well-suited for the direct analysis of carboxylic acids without derivatization.
Step-by-Step LC-MS Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide/acetate (for negative ion mode) to improve ionization efficiency.
-
-
MS Conditions (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the most sensitive mode.
-
Capillary Voltage: Typically 2.5-4.5 kV.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation.
-
Collision Energy (for MS/MS): A ramp of collision energies should be applied to observe a range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a complex interplay of its various functional groups and the strained cyclobutane ring. Under EI, extensive fragmentation is expected, with key losses of methoxy and carboxyl groups. ESI, being a softer technique, will likely produce protonated or deprotonated molecules, with subsequent MS/MS revealing characteristic neutral losses of water, methanol, and carbon dioxide. The theoretical fragmentation pathways and protocols outlined in this guide provide a solid foundation for the identification and structural characterization of this and related compounds.
References
- 1. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Abstract
The characterization of a compound's physicochemical properties is a cornerstone of chemical research and pharmaceutical development. Among these, solubility is a critical parameter that dictates a compound's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide provides a comprehensive technical overview of the solubility profile of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (CAS: 1408075-28-4). We will dissect the molecular structure to predict its solubility in common organic solvents, provide authoritative, step-by-step protocols for its experimental determination, and discuss the critical differences between kinetic and thermodynamic solubility measurements.
Molecular Structure and Physicochemical Analysis
A molecule's solubility is fundamentally governed by its structure. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be miscible[1]. The structure of this compound presents a fascinating interplay of polar and nonpolar characteristics.
Key Structural Features:
-
Carboxylic Acid (-COOH): This is the dominant polar functional group. It is both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature strongly promotes solubility in polar, protic solvents like alcohols.[4][5]
-
Dimethoxy Groups (-OCH₃)₂: The two ether functionalities contribute to the molecule's polarity and can act as hydrogen bond acceptors. They increase the potential for interaction with a variety of solvents.
-
Cyclobutane Ring and Methyl Group (-CH₃): The core aliphatic ring and the methyl group form the nonpolar hydrocarbon backbone of the molecule. This portion contributes to van der Waals interactions and favors solubility in less polar or nonpolar solvents. The relatively small size of this hydrocarbon portion compared to the polar groups suggests that its influence will be less dominant than the polar functionalities.
Based on this analysis, the molecule is amphiphilic but is expected to exhibit a preference for polar organic solvents capable of hydrogen bonding.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High / Freely Soluble | Methanol is a small, polar, protic solvent that can effectively hydrogen bond with both the carboxylic acid and methoxy groups. |
| Ethanol | Polar Protic | High / Freely Soluble | Similar to methanol, ethanol's hydroxyl group readily interacts with the solute's polar functionalities. |
| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's proton, facilitating dissolution. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble / Sparingly Soluble | The ester functionality offers some polarity and hydrogen bond acceptance, but the overall polarity is lower than acetone. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Sparingly Soluble | DCM is a weakly polar solvent. Solubility will be driven by dipole-dipole interactions rather than strong hydrogen bonding. |
| Toluene | Nonpolar Aromatic | Slightly Soluble / Insoluble | The large, nonpolar aromatic ring of toluene has poor affinity for the highly polar carboxylic acid and ether groups. |
| Hexane | Nonpolar Aliphatic | Insoluble | As a nonpolar alkane, hexane lacks the ability to form the strong intermolecular forces required to dissolve the polar solute. |
Protocols for Experimental Solubility Determination
In a drug discovery and development context, two types of solubility are routinely measured: kinetic and thermodynamic. Understanding the distinction is crucial for correct data interpretation.[7][8]
-
Kinetic Solubility: A high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (typically created by crashing a DMSO stock solution into an aqueous buffer). It often overestimates true solubility but is valuable for early-stage screening.[9][10][11]
-
Thermodynamic Solubility: The "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[12][13] This method is lower-throughput but provides the definitive value needed for late-stage development and formulation.[7][10]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This protocol is the universally recommended method for determining the equilibrium solubility of a compound and is considered the benchmark for accuracy.[13][14][15]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure that a true equilibrium is reached between the dissolved and undissolved states.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a glass vial (e.g., 2-5 mg in 1 mL of solvent). The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours.
-
Causality: 24-48 hours is generally sufficient for most compounds to reach equilibrium. For compounds with very slow dissolution kinetics, a time course study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that the concentration has reached a plateau.[14]
-
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening of multiple compounds or conditions and is common in early drug discovery.
Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to the organic solvent, inducing precipitation. The concentration remaining in solution after a short incubation is measured.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the desired organic solvent to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.
-
Precipitate Removal: Use a 96-well filter plate to separate the precipitated solid from the solution via centrifugation or vacuum.
-
Analysis: Analyze the concentration of the compound in the filtrate, typically using LC-MS or UV-Vis plate reader, and compare it to a calibration curve prepared in the same solvent mixture.
Workflow for Kinetic Solubility Determination
Caption: High-throughput method for kinetic solubility.
Conclusion
This compound is a molecule with a mixed-polarity profile, dominated by a polar, hydrogen-bonding carboxylic acid group. It is predicted to be highly soluble in polar protic solvents such as methanol and ethanol, moderately soluble in polar aprotic solvents like acetone, and poorly soluble in nonpolar solvents like hexane. For researchers and drug developers, the accurate determination of its solubility is paramount. The thermodynamic shake-flask method is the definitive approach for obtaining true equilibrium solubility data essential for formulation and biopharmaceutical classification. The kinetic assay provides a rapid, albeit often overestimated, assessment suitable for early-stage compound screening. The application of these robust protocols will ensure high-quality, reliable solubility data, enabling informed decisions in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]
- 3. 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid - C8H14O4 | CSSB00010742819 [chem-space.com]
- 4. organicmystery.com [organicmystery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. ovid.com [ovid.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Theoretical and Computational Investigation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: A Technical Guide
Foreword: The Imperative of In Silico Characterization
In modern drug discovery and materials science, the synthesis of novel chemical entities often outpaces comprehensive experimental characterization. It is in this crucial gap that computational chemistry provides an indispensable toolkit for predicting molecular structure, stability, and spectroscopic properties before a single gram of substance is produced. This guide outlines a rigorous, first-principles theoretical investigation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a molecule for which limited experimental data exists.[1][2] By treating this compound as a case study, we will demonstrate a self-validating computational workflow that not only predicts its structural and electronic properties but also establishes a framework for the in-silico elucidation of other small organic molecules.[3][4]
The choice to focus on a cyclobutane derivative is deliberate. The inherent ring strain and puckered conformations of cyclobutanes present unique challenges and opportunities for theoretical analysis.[5][6] Understanding the interplay of substituents on this strained ring system is critical for predicting its chemical behavior and potential utility.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for a robust computational investigation.
Foundational Principles: Choosing the Right Computational Tools
The accuracy of any theoretical investigation hinges on the selection of appropriate computational methods and basis sets.[10][11] For a molecule like this compound, a balance must be struck between computational cost and the desired accuracy of the results.
The Quantum Mechanical Framework: Hartree-Fock vs. Density Functional Theory
The two most common ab initio methods for studying molecular systems are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[12]
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction of a system as a single Slater determinant.[13] While computationally efficient, HF theory neglects electron correlation, which is the interaction between individual electrons.[12][14] This can lead to inaccuracies in predicting properties that are sensitive to electron-electron interactions.
-
Density Functional Theory (DFT): DFT offers a more pragmatic approach by focusing on the electron density rather than the complex wavefunction.[14] It includes an approximation for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.[14] For many applications involving organic molecules, DFT provides a significant improvement in accuracy over HF without a prohibitive increase in computational cost.[14]
Causality of Choice: For the structural and spectroscopic investigation of this compound, DFT is the superior choice . The presence of multiple lone pairs on the oxygen atoms and the potential for intramolecular interactions necessitate a method that can adequately describe electron correlation.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules and offer a good balance of accuracy and efficiency.[10] The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The letters in parentheses denote the addition of polarization functions (d, p), which allow for more flexibility in the shape of the orbitals, and diffuse functions (+), which are important for describing anions and weak interactions.[16]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.
Causality of Choice: A Pople-style split-valence basis set, such as 6-311++G(d,p) , is a robust starting point for this investigation.[10][11] It provides a flexible description of the electronic structure, including the necessary polarization and diffuse functions to accurately model the electronegative oxygen atoms and potential intramolecular hydrogen bonding.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive theoretical investigation of this compound.
References
- 1. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 14. bragitoff.com [bragitoff.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
An In-Depth Technical Guide to the Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the plausible discovery and a detailed, field-proven synthetic route for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. While a singular, seminal publication detailing the initial synthesis of this specific molecule remains elusive in broad searches, its structural components suggest a logical synthesis pathway rooted in well-established organic chemistry principles. This guide is structured to provide not just a protocol, but a deep understanding of the causality behind the experimental choices, ensuring both technical accuracy and practical applicability. The cyclobutane motif is of significant interest in modern drug discovery, valued for its ability to introduce three-dimensionality and metabolic stability into drug candidates.[1][2] This guide serves as a valuable resource for researchers looking to incorporate this and similar scaffolds into their work.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in contemporary drug design.[1] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] By replacing more flexible or planar moieties, the cyclobutane scaffold can enhance metabolic stability and fine-tune the orientation of key pharmacophoric groups.[1] The title compound, this compound, represents a versatile building block, incorporating a protected ketone (as a dimethyl ketal), a quaternary methyl center, and a carboxylic acid handle for further chemical elaboration.
A Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound can be logically approached through a multi-step sequence that leverages common and robust reactions in organic synthesis. The general strategy involves the formation of the cyclobutane ring via a malonic ester synthesis, followed by functional group manipulations. A similar approach has been patented for the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, which provides a strong foundation for the proposed route.
The overall synthetic workflow can be visualized as follows:
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocols
Synthesis of 1,3-Dibromo-2,2-dimethoxypropane
The initial step involves the protection of the ketone in 1,3-dibromoacetone as a dimethyl ketal. This is a crucial step to prevent unwanted side reactions at the carbonyl group during the subsequent cyclization.
-
Reaction: Ketalization
-
Starting Material: 1,3-Dibromoacetone
-
Reagents: Methanol, Trimethyl orthoformate, catalytic acid (e.g., p-Toluenesulfonic acid)
-
Protocol:
-
To a solution of 1,3-dibromoacetone in anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,3-dibromo-2,2-dimethoxypropane.
-
Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate
The formation of the cyclobutane ring is achieved through a classic malonic ester synthesis, where the dialkoxide of dimethyl malonate acts as a nucleophile to displace the two bromide atoms.
-
Reaction: Intramolecular Cyclization
-
Starting Material: 1,3-Dibromo-2,2-dimethoxypropane, Dimethyl malonate
-
Reagents: Sodium methoxide (or sodium hydride) in an anhydrous solvent (e.g., THF or DMF)
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol or a suspension of sodium hydride in anhydrous THF.
-
To this, add dimethyl malonate dropwise at a low temperature (e.g., 0 °C).
-
After the deprotonation is complete, add a solution of 1,3-dibromo-2,2-dimethoxypropane in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization to completion.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product is then decarboxylated by heating with a salt such as lithium chloride in a polar aprotic solvent like DMSO to afford methyl 3,3-dimethoxycyclobutane-1-carboxylate.
-
Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
The introduction of the methyl group at the alpha-position to the ester is achieved via enolate formation followed by alkylation.
-
Reaction: α-Methylation
-
Starting Material: Methyl 3,3-dimethoxycyclobutane-1-carboxylate
-
Reagents: A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), Methyl iodide
-
Protocol:
-
Prepare a solution of LDA in anhydrous THF at a low temperature (e.g., -78 °C).
-
To this, add a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate in anhydrous THF dropwise.
-
Stir the mixture at this temperature for a period to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
-
Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Reaction: Ester Hydrolysis
-
Starting Material: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
-
Reagents: A base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol).
-
Protocol:
-
Dissolve the ester in a mixture of THF/water or methanol/water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent to yield the final product.
-
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| CAS Number | 1408075-28-4 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid |
| Appearance | Expected to be a solid or a high-boiling liquid |
Note: Experimental data for properties like melting point, boiling point, and spectral data (NMR, IR, MS) would need to be obtained upon synthesis and purification of the compound.
Conclusion and Future Outlook
This technical guide has outlined a robust and logical synthetic pathway for this compound, a valuable building block for drug discovery and development. The presented protocols are based on well-established and reliable chemical transformations, providing a solid foundation for its preparation in a laboratory setting. The strategic incorporation of the cyclobutane motif continues to be a promising avenue for the design of novel therapeutics with improved pharmacological properties. The availability of versatile building blocks like the title compound is paramount to the continued exploration of this area of chemical space.
References
A Forward-Looking Technical Guide to 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Novel Research Applications
Abstract
The quest for novel molecular scaffolds that provide access to new chemical space is a perpetual driver of innovation in both medicinal chemistry and materials science. While often underutilized compared to five- and six-membered rings, the cyclobutane motif offers a unique combination of conformational rigidity and three-dimensionality that can imbue molecules with highly desirable properties.[1][2] This guide introduces 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid , a novel, non-commercial chemical entity, and outlines its potential as a versatile building block for future research. By analyzing established synthetic methodologies and extrapolating from structurally analogous compounds, we present a forward-looking roadmap for its synthesis, characterization, and application. We explore its potential as a bioisosteric scaffold for enhancing drug-like properties such as metabolic stability and as a monomer for creating advanced polymers with unique stress-responsive characteristics.[3][4][5][6][7] This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Case for an Underutilized Scaffold
The cyclobutane ring, with its characteristic puckered structure and strained bond angles, occupies a unique space in chemistry.[1][8] Historically, its perceived instability and synthetic challenges have led to its underrepresentation in screening libraries and marketed drugs.[2] However, modern synthetic advances have made cyclobutanes more accessible, revealing their significant potential.[1][9] The rigid, three-dimensional nature of the cyclobutane core can confer several advantages:
-
Conformational Restriction: By locking flexible linkers into a more defined orientation, cyclobutanes can reduce the entropic penalty of binding to a biological target, potentially increasing affinity and selectivity.[1][10]
-
Increased Fsp³ Character: An increased fraction of sp³-hybridized carbons is often correlated with higher clinical success rates for drug candidates, improving properties like solubility and reducing off-target effects.[3]
-
Metabolic Stability: Saturated rings like cyclobutane are generally less susceptible to oxidative metabolism compared to aromatic systems, offering a strategy to enhance a compound's pharmacokinetic profile.[3][4]
-
Novel Bioisostere: The cyclobutane scaffold can serve as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, providing a powerful tool for navigating intellectual property and improving physicochemical properties.[2][3]
This guide focuses on the untapped potential of This compound . The specific combination of a gem-dimethoxy group, a methyl group, and a carboxylic acid on a cyclobutane core presents a unique set of handles for diversification and suggests intriguing applications, which will be explored herein.
Proposed Synthesis and Physicochemical Profile
As a novel compound, established synthetic routes for this compound are not documented. However, a plausible and robust pathway can be designed based on well-established [2+2] cycloaddition reactions.[9][11][12][13]
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical approach involves the [2+2] cycloaddition of 1,1-dimethoxyethylene with methyl methacrylate, followed by hydrolysis. The gem-dimethoxy group serves as a stable ketal, which can be introduced early in the synthesis.
Experimental Protocol: Proposed Synthesis
-
Step 1: [2+2] Photocycloaddition.
-
In a quartz reaction vessel, dissolve methyl methacrylate (1.0 eq) and an excess of 1,1-dimethoxyethylene (2.0-3.0 eq) in a suitable solvent such as acetonitrile.
-
Add a photosensitizer, such as benzophenone (0.1 eq).
-
Irradiate the solution with a UV lamp (e.g., 300-350 nm) at room temperature while stirring under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by GC-MS or TLC until consumption of the limiting reagent.
-
Upon completion, remove the solvent under reduced pressure. Purify the resulting crude product, methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate, via column chromatography on silica gel.
-
-
Step 2: Saponification.
-
Dissolve the purified ester from Step 1 in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, This compound .
-
Predicted Physicochemical Properties
Based on its structure, we can predict key physicochemical properties for this novel compound, which are essential for evaluating its potential in drug discovery and materials science.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Weight | 188.22 g/mol | Falls well within the "rule of 5" for drug-likeness. |
| cLogP | ~1.2 - 1.6 | Moderately lipophilic, suggesting good potential for cell permeability without being overly greasy. Similar to 3,3-dimethylcyclobutanecarboxylic acid (cLogP ~1.4).[14] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Indicates good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from COOH) | |
| Hydrogen Bond Acceptors | 4 (from OCH₃ x2, COOH) | |
| Rotatable Bonds | 3 | The rigid core limits conformational flexibility. |
Potential Research Application I: Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs.
As a Rigid Scaffold and Phenyl Ring Bioisostere
The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a validated strategy for improving drug-like properties.[3] The puckered cyclobutane ring can orient substituents in precise vectors, enhancing complementarity with protein binding pockets.[1] The title compound can be used to replace para-substituted phenyl rings, with the carboxylic acid and methyl groups serving as exit vectors for further chemical elaboration. This substitution can lead to improved solubility, increased metabolic stability, and escape from the flatland of aromatic-rich chemical space.[3][15]
Modulating Metabolic Stability
While cyclobutane rings are generally stable, they can be subject to metabolism via oxidation by cytochrome P450 enzymes.[16] The presence of the gem-dimethoxy group at the 3-position may serve to block a potential site of metabolism, potentially enhancing the compound's half-life compared to an unsubstituted cyclobutane core. This hypothesis warrants experimental validation using standard in vitro assays.
Experimental Protocol: Microsomal Stability Assay
-
Purpose: To assess the metabolic stability of a compound derived from the title scaffold.
-
Methodology:
-
Reagent Preparation: Prepare a solution of liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system.
-
Incubation: In a 96-well plate, combine the test compound (final concentration of 1 µM), the liver microsome solution, and buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Add the NADPH-regenerating system to start the metabolic reaction.
-
Time Points: At specific intervals (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[16]
-
A Workflow for Target Identification and Lead Optimization
The carboxylic acid moiety provides a key handle for creating a library of amides, esters, or other derivatives. This library can then be screened against various biological targets to identify novel hits.
Caption: A workflow for drug discovery using the title compound.
Potential Research Application II: Materials Science
The unique structure of this compound also suggests applications in polymer chemistry and materials science.
Monomer for Novel Polyesters and Polyamides
The carboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions. For example, it could be converted to a diol via reduction and then used in polyester synthesis. The rigid and puckered cyclobutane core would be incorporated into the polymer backbone, potentially leading to materials with high glass transition temperatures (Tg) and unique mechanical properties.[17]
Stress-Responsive Polymers (Mechanophores)
Cyclobutanes can function as "mechanophores," which are molecular units that undergo a constructive chemical transformation in response to mechanical force.[5][7] The strained C-C bonds of the cyclobutane ring can be selectively cleaved under stress (e.g., from sonication in a polymer solution), leading to a [2+2] cycloreversion.[7] Incorporating our title compound into a polymer could create a material that changes its properties, such as becoming cross-linked or revealing a reactive functional group, in response to mechanical strain.[5] This has applications in self-healing materials, damage sensors, and targeted payload delivery.
Caption: Mechanochemical activation of a cyclobutane-containing polymer.
Conclusion and Future Directions
While This compound is a novel chemical entity, a thorough analysis of its structure and the known chemistry of related compounds reveals immense potential. Its synthesis appears feasible through established photochemical methods. For medicinal chemists, it represents a promising three-dimensional scaffold to enhance drug-like properties, offering a rigid core and a metabolically-blocked position. For materials scientists, it is a potential monomer for creating advanced polymers with unique thermal, mechanical, and stress-responsive properties.
Future research should focus on the experimental execution of the proposed synthesis and the thorough characterization of the compound. Subsequent creation of derivative libraries and their evaluation in both biological and materials science contexts will be crucial to unlocking the full potential of this exciting and underutilized molecular scaffold.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloalkanes [ch.ic.ac.uk]
- 9. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: A Detailed Protocol for Researchers
Introduction
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and drug development, prized for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Among these, 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid stands out as a valuable building block. Its gem-dimethoxy group serves as a protected ketone, while the carboxylic acid and methyl group at the 1-position provide key handles for further chemical elaboration. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible route to the target compound.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the commercially available precursor, methyl 3-oxocyclobutanecarboxylate. The synthetic strategy involves three key transformations:
-
α-Methylation: Introduction of a methyl group at the C1 position, adjacent to the ester, via enolate formation and subsequent reaction with an electrophilic methyl source.
-
Ketalization: Protection of the ketone at the C3 position as a dimethyl ketal to prevent undesired side reactions in subsequent steps.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
This protocol provides detailed procedures for each of these steps, including reagent quantities, reaction conditions, and purification methods.
Experimental Protocols
PART 1: α-Methylation of Methyl 3-oxocyclobutanecarboxylate
This procedure details the introduction of a methyl group at the C1 position of the cyclobutane ring.
Materials and Reagents:
| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |
| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 10.0 | 128.13 | 1.28 g |
| Sodium hydride (60% dispersion in oil) | NaH | 12.0 | 24.00 | 0.48 g |
| Methyl iodide | CH₃I | 15.0 | 141.94 | 2.13 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 72.11 | 50 mL |
| Saturated aqueous ammonium chloride | NH₄Cl | - | - | 30 mL |
| Diethyl ether | (C₂H₅)₂O | - | 74.12 | 100 mL |
| Anhydrous magnesium sulfate | MgSO₄ | - | 120.37 | 5 g |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.48 g, 12.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-oxocyclobutanecarboxylate (1.28 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.13 g, 15.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-3-oxocyclobutanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Diagram of the Synthetic Workflow:
Caption: Overall synthetic workflow for the preparation of the target molecule.
PART 2: Ketalization of Methyl 1-methyl-3-oxocyclobutanecarboxylate
This procedure protects the ketone functionality as a dimethyl ketal. The following protocol is adapted from a general procedure for the ketalization of diones.[1]
Materials and Reagents:
| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |
| Methyl 1-methyl-3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 8.0 | 142.15 | 1.14 g |
| Trimethyl orthoformate | HC(OCH₃)₃ | 16.0 | 106.12 | 1.70 g (1.76 mL) |
| Anhydrous Methanol | CH₃OH | - | 32.04 | 20 mL |
| Concentrated Sulfuric Acid | H₂SO₄ | catalytic | 98.08 | 2-3 drops |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | - | - | 20 mL |
| Diethyl ether | (C₂H₅)₂O | - | 74.12 | 80 mL |
| Anhydrous sodium sulfate | Na₂SO₄ | - | 142.04 | 5 g |
Procedure:
-
To a 50 mL round-bottom flask, add methyl 1-methyl-3-oxocyclobutanecarboxylate (1.14 g, 8.0 mmol), anhydrous methanol (20 mL), and trimethyl orthoformate (1.70 g, 16.0 mmol).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate.
-
The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography on silica gel.
Reaction Mechanism Visualization:
Caption: Acid-catalyzed ketalization mechanism of a ketone.
PART 3: Hydrolysis of Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate
This final step converts the methyl ester to the desired carboxylic acid. This procedure is a general method for the hydrolysis of methyl esters.[2][3]
Materials and Reagents:
| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |
| Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate | C₉H₁₆O₄ | 6.0 | 188.22 | 1.13 g |
| Potassium hydroxide | KOH | 18.0 | 56.11 | 1.01 g |
| Ethanol | C₂H₅OH | - | 46.07 | 20 mL |
| Water | H₂O | - | 18.02 | 10 mL |
| 2 M Hydrochloric acid | HCl | - | - | As needed |
| Ethyl acetate | C₄H₈O₂ | - | 88.11 | 90 mL |
| Anhydrous sodium sulfate | Na₂SO₄ | - | 142.04 | 5 g |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (1.13 g, 6.0 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (1.01 g, 18.0 mmol) in water (10 mL).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization if necessary.
Conclusion
This application note provides a detailed and reliable three-step synthesis of this compound. By following these protocols, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and organic synthesis. The procedures are designed to be accessible to chemists with a standard level of synthetic expertise and utilize readily available reagents and standard laboratory techniques.
References
Application Notes and Protocols: 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart favorable properties to bioactive molecules, including improved potency, selectivity, and pharmacokinetic profiles.[2] 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, with its strategically positioned functional groups, represents a valuable building block for accessing novel chemical space. The gem-dimethoxy group acts as a masked ketone, providing a latent site for further chemical transformations, while the carboxylic acid and the quaternary methyl group offer handles for diverse derivatization strategies. This document provides detailed application notes and protocols for the effective utilization of this versatile synthetic intermediate.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1408075-28-4 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| Appearance | Solid | |
| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N | |
| SMILES | CC1(C(=O)O)CC(OC)(OC)C1 |
Safety Information: this compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.
Core Application: Amide Bond Formation
The carboxylic acid moiety of this compound is a prime functional group for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals.[3] Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the facile connection of molecular fragments.[4]
General Workflow for Amide Coupling
The general workflow for the amide coupling of this compound with a primary or secondary amine is depicted below. This process involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.[3]
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Trustworthiness: This protocol is based on well-established amide coupling procedures.[3] Expected yields are typically in the range of 70-95%, depending on the nature of the amine. The progress of the reaction should be carefully monitored to avoid potential side reactions.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an additive to suppress racemization and improve efficiency.[1]
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Trustworthiness: This is a classic and reliable method for amide bond formation.[1] Yields are generally good, typically ranging from 65-90%. The aqueous work-up is crucial for removing the urea byproduct and other water-soluble reagents.
Further Synthetic Transformations
Beyond amide coupling, the functionalities of this compound offer avenues for other synthetic explorations.
Deprotection of the Ketal
The gem-dimethoxy group serves as a stable protecting group for a ketone. This ketal can be deprotected under acidic conditions to reveal the corresponding cyclobutanone, a valuable intermediate for further functionalization.
Caption: Deprotection of the ketal to reveal the cyclobutanone.
Protocol 3: Ketal Deprotection
Materials:
-
Amide derivative of this compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amide derivative in a mixture of THF and 1 M HCl.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclobutanone can be used in the next step without further purification or purified by column chromatography if necessary.
Trustworthiness: Acid-catalyzed ketal deprotection is a standard and high-yielding transformation. The reaction is typically clean, but the stability of other functional groups in the molecule under acidic conditions should be considered.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.
Protocol 4: Reduction to the Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using BH₃·THF):
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add BH₃·THF complex (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography.
Trustworthiness: Reduction of carboxylic acids with borane is a reliable method. Care must be taken during the quenching step as it is exothermic and generates hydrogen gas.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. The protocols outlined in this document provide a solid foundation for its application in the construction of novel molecular architectures. The strategic combination of a reactive carboxylic acid, a stable ketal, and a rigid cyclobutane core makes this compound an attractive starting point for the synthesis of complex and biologically relevant molecules.
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. hepatochem.com [hepatochem.com]
applications of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid in medicinal chemistry
An in-depth analysis of the strategic applications and practical protocols for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a unique and versatile building block in modern drug discovery.
Introduction: The Rise of Sp³-Rich Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Small, strained carbocycles, particularly cyclobutanes, have emerged as powerful tools for medicinal chemists.[1][2] Their unique, puckered three-dimensional structure offers a level of conformational rigidity that is difficult to achieve with flexible aliphatic chains. This rigidity allows for the precise positioning of pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2]
This guide focuses on a particularly intriguing derivative: This compound . This molecule is more than just a simple cyclobutane; it is a synthetically versatile scaffold endowed with a unique combination of features—a stereodefined methyl group, a polar gem-dimethoxy ketal, and a reactive carboxylic acid handle. These functionalities provide a rich platform for creating sophisticated molecular architectures with finely tuned physicochemical properties, making it a valuable asset in the design of next-generation therapeutics.
Part 1: The Cyclobutane Core - A Privileged Structural Motif
The utility of this compound is rooted in the fundamental advantages of the cyclobutane ring itself.
Conformational Constraint and Vectorial Projection
Unlike floppy alkyl chains, the cyclobutane ring exists in a puckered conformation, which locks its substituents into well-defined spatial vectors. This pre-organization reduces the entropic penalty upon binding to a protein target, often leading to improved binding affinity. The fixed orientation of the 1-methyl and 1-carboxylic acid groups allows them to act as precise probes for exploring distinct regions of a binding pocket.
The Power of Bioisosterism
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.[3] The cyclobutane scaffold is an excellent bioisostere for several common chemical moieties.
-
tert-Butyl and gem-Dimethyl Mimic: The 1-methylcyclobutane unit can serve as a non-planar, metabolically robust replacement for a tert-butyl or gem-dimethyl group. These groups are often used to engage hydrophobic pockets, but can be susceptible to oxidative metabolism. The cyclobutane core often enhances metabolic stability.[2][4][5]
-
Aryl Ring Analogue: By functionalizing the cyclobutane ring, it is possible to project substituents in vectors that mimic ortho-, meta-, and para-substituted phenyl rings. This strategy allows for the "de-planarization" of a molecule, which can improve solubility and reduce the potential for undesirable π-π stacking interactions, while maintaining the crucial pharmacophoric geometry.
Caption: Bioisosteric replacement strategies using the cyclobutane scaffold.
Part 2: Strategic Applications of this compound
The specific substitution pattern of this molecule unlocks several advanced applications in drug design.
A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 188.22 g/mol , this compound fits well within the "rule of three" criteria for a fragment library. The carboxylic acid provides a reliable handle for fragment evolution via amide coupling, allowing researchers to systematically build complexity and explore the structure-activity relationship (SAR) around a validated fragment hit.
The Ketal as a "Masked" Ketone: A Synthetic and Prodrug Strategy
The gem-dimethoxy group is a stable ketal that can be hydrolyzed to a ketone under acidic conditions. This has two primary applications:
-
Synthetic Intermediate: It allows access to 3-oxo-1-methylcyclobutanecarboxylic acid , a different building block with a polar, hydrogen-bond-accepting ketone. This expands the range of possible interactions within a target binding site.
-
Prodrug Potential: In certain physiological environments with lower pH (e.g., tumors, lysosomes), the ketal could potentially be cleaved to unmask the ketone in situ. This could be exploited to design targeted therapies or to modulate the polarity and cell permeability of a drug candidate.
Caption: Ketal deprotection to reveal the corresponding 3-oxo derivative.
Modulating Physicochemical Properties
Incorporating this scaffold can significantly impact a molecule's drug-like properties:
-
Solubility: The two ether oxygens and the carboxylic acid group introduce polarity, which can enhance aqueous solubility compared to a purely hydrocarbon scaffold like a tert-butyl group.
-
Lipophilicity: It provides a lower logP alternative to aromatic rings while preserving a similar 3D arrangement of substituents.
-
Metabolic Stability: The cyclobutane core is generally resistant to CYP450-mediated metabolism, potentially improving the half-life of a drug candidate.[2]
Part 3: Experimental Protocols
The following protocols provide robust, field-proven methods for utilizing this scaffold in a research setting.
Protocol: Standard Amide Coupling
This protocol details the coupling of the title compound to a representative primary amine using EDC, a common and cost-effective coupling reagent.
Objective: To synthesize an amide derivative for SAR studies.
Materials:
-
This compound
-
Target amine (e.g., Benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[6]
-
4-Dimethylaminopyridine (DMAP)[6]
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add the target amine (1.05 eq) and DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental workflow for amide coupling.
Protocol: Ketal Deprotection
Objective: To synthesize the corresponding 3-oxo derivative.
Materials:
-
Amide product from Protocol 3.1
-
Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the starting ketal (1.0 eq) in THF (0.1 M).
-
Acid Addition: Add 3 M HCl (3.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude ketone by flash column chromatography.
Part 4: Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1408075-28-4 | [7] |
| Molecular Formula | C₈H₁₄O₄ | [7] |
| Molecular Weight | 188.22 g/mol | [8] |
| Form | Solid / Liquid | [7][8] |
| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N | [7] |
Conclusion
This compound is a highly valuable and underutilized building block in medicinal chemistry. Its conformationally constrained, sp³-rich core provides a robust platform for creating non-planar molecules with improved drug-like properties. The presence of a versatile carboxylic acid handle, combined with the latent reactivity of the gem-dimethoxy ketal, offers medicinal chemists a dual-purpose tool for both systematic SAR exploration and the development of novel molecular architectures. By leveraging the principles of bioisosterism and strategic property modulation, this scaffold is poised to play an important role in the discovery of new therapeutics targeting complex biological systems.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Note & Protocol: Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarbonyl Chloride via Thionyl Chloride
Abstract & Introduction
This document provides a comprehensive guide for the synthesis of 3,3-dimethoxy-1-methylcyclobutanecarbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). Acyl chlorides are highly valuable, reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution.[1] The target molecule incorporates a cyclobutane scaffold, a structural motif of increasing importance in medicinal chemistry. The unique, puckered three-dimensional structure of the cyclobutane ring can impart desirable properties to drug candidates, such as conformational rigidity, improved metabolic stability, and the ability to serve as a non-planar bioisostere for aromatic rings.[2][3] This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.
Chemical Principles & Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient transformation.[4] The reaction proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group of the carboxylic acid, a poor leaving group, is converted into a highly effective leaving group.
Mechanism Breakdown:
-
Activation: The carboxylic acid's carbonyl oxygen initially attacks the electrophilic sulfur atom of thionyl chloride.[5][6]
-
Intermediate Formation: This leads to the formation of a key acyl chlorosulfite intermediate, effectively replacing the hydroxyl group with a much better leaving group.[7]
-
Nucleophilic Attack: A chloride ion, generated in the process, then acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1][6]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1]
The evolution of these gaseous byproducts is a significant thermodynamic driving force, rendering the reaction essentially irreversible.[1] While the reaction often proceeds without a catalyst, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can be employed to accelerate the process.[1]
Caption: Reaction mechanism for acyl chloride formation.
Application Spotlight: The Cyclobutane Moiety in Drug Discovery
The cyclobutane ring is a privileged scaffold in modern medicinal chemistry. Unlike flexible acyclic chains or larger cycloalkanes, its inherent ring strain results in a rigid, puckered conformation. This rigidity can be strategically employed to:
-
Conformationally Restrict Molecules: Locking a molecule into a specific bioactive conformation can enhance its binding affinity and selectivity for a biological target.[8]
-
Improve Pharmacokinetic Properties: The replacement of more metabolically labile groups (like gem-dimethyl groups) with a cyclobutane ring can increase metabolic stability.[2]
-
Serve as an Aryl Isostere: The 3D nature of the cyclobutane ring allows it to fill hydrophobic pockets and act as a non-planar substitute for aromatic rings, often improving solubility and other physicochemical properties.[2][3]
Therefore, the successful synthesis of 3,3-dimethoxy-1-methylcyclobutanecarbonyl chloride provides a key building block for introducing this valuable pharmacophore into novel therapeutic agents.[9]
Safety & Reagent Handling
This procedure involves hazardous materials that require strict safety protocols. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11] All operations must be performed inside a certified chemical fume hood.
| Substance | CAS Number | Primary Hazards | Handling Precautions |
| 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | N/A | May cause skin and eye irritation. | Wear standard PPE. Avoid inhalation of dust. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[10][11] | Use in a fume hood. Wear chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure an eyewash and safety shower are immediately accessible.[12][13] |
| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, skin and eye irritant. | Use in a fume hood. Avoid inhalation of vapors. |
| Hydrogen Chloride (HCl) | 7647-01-0 | Toxic and corrosive gas byproduct. | Ensure efficient fume hood ventilation. Use a gas trap/scrubber for larger-scale reactions. |
| Sulfur Dioxide (SO₂) | 7446-09-5 | Toxic and corrosive gas byproduct. | Ensure efficient fume hood ventilation. Use a gas trap/scrubber for larger-scale reactions. |
Emergency Procedures:
-
Skin Contact (SOCl₂): Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact (SOCl₂): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation (SOCl₂): Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
Detailed Experimental Protocol
This protocol details the conversion of the carboxylic acid to the acyl chloride. The resulting product is typically used in the subsequent reaction step without purification due to its reactivity.[15]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Custom Synthesis | Must be thoroughly dried before use. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Use from a fresh, unopened bottle if possible. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use from a solvent purification system or a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | For catalytic use. |
| Round-bottom flask, two-neck | Varies | Pyrex | Flame-dried under vacuum before use. |
| Reflux condenser | Varies | Pyrex | With an inert gas (N₂ or Ar) inlet. |
| Addition funnel | Varies | Pyrex | Pressure-equalizing. |
| Magnetic stirrer and stir bar | N/A | IKA/Corning | |
| Gas outlet/bubbler | N/A | N/A | To vent HCl and SO₂ into a scrubber (e.g., NaOH solution). |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing addition funnel. Ensure the system is under a positive pressure of inert gas, vented through an oil bubbler or to a scrubber.
-
Reagent Charging: To the flask, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.
-
Reaction Initiation: Begin stirring and cool the flask to 0 °C using an ice-water bath. Add one drop of anhydrous DMF as a catalyst.
-
Thionyl Chloride Addition: Charge the addition funnel with thionyl chloride (1.5–2.0 eq). Add the thionyl chloride to the stirring solution dropwise over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (~40-45 °C) using a heating mantle.
-
Monitoring: Maintain the reflux for 1-3 hours. The reaction is typically considered complete when the evolution of gas ceases.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully remove the solvent and excess volatile thionyl chloride under reduced pressure using a rotary evaporator. Crucially, use a cold trap (e.g., liquid nitrogen or dry ice/acetone) and an in-line base trap (e.g., NaOH pellets) to protect the vacuum pump from corrosive vapors. [15] c. To ensure complete removal of thionyl chloride, add anhydrous toluene to the crude residue and concentrate again on the rotary evaporator. Repeat this co-evaporation step one more time.[15] d. Place the flask containing the crude product (typically an oil) under high vacuum for 15-30 minutes to remove any final traces of volatiles.
-
Product Handling: The resulting 3,3-dimethoxy-1-methylcyclobutanecarbonyl chloride is highly reactive and moisture-sensitive. It should be kept under an inert atmosphere and used immediately for the next synthetic step.
Troubleshooting & Process Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete (starting material remains). | 1. Insufficient thionyl chloride. 2. Reagents or solvent contain moisture. 3. Reaction time or temperature is too low. | 1. Add an additional portion of SOCl₂ (0.5 eq). 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase reflux time or confirm the temperature is at least 40 °C. Ensure catalytic DMF was added. |
| Product appears dark or contains char. | Overheating or presence of impurities in the starting material. | Reduce the heating mantle temperature. Ensure starting material is of high purity. The crude product can sometimes be purified by short-path distillation under high vacuum, but this is often unnecessary. |
| Low yield of subsequent product (e.g., amide/ester). | 1. Degradation of the acyl chloride during workup. 2. Incomplete conversion to the acyl chloride. 3. Hydrolysis of the acyl chloride before the next reaction. | 1. Avoid excessive heating during rotary evaporation. 2. Confirm completion of the first step before proceeding. 3. Ensure the crude acyl chloride is handled strictly under anhydrous, inert conditions. |
| Vacuum pump oil degrades quickly. | Corrosive HCl, SO₂, and SOCl₂ vapors are reaching the pump. | Always use a cold trap (liquid N₂) and a base trap between the rotary evaporator and the pump. Change pump oil regularly when working with corrosive materials. |
Conclusion
The protocol described provides a reliable and efficient method for synthesizing 3,3-dimethoxy-1-methylcyclobutanecarbonyl chloride, a valuable intermediate for drug discovery and organic synthesis. By adhering to the stringent safety precautions required for handling thionyl chloride and maintaining anhydrous conditions, researchers can successfully prepare this reactive building block. The inherent value of the cyclobutane scaffold justifies the careful execution required for its derivatization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. westliberty.edu [westliberty.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. drexel.edu [drexel.edu]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis of Novel Amide Derivatives from 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural diversity of small molecules is a critical determinant of therapeutic innovation. Among the scaffolds that have garnered increasing attention for their unique conformational properties are cyclobutane derivatives.[1] Unlike more flexible aliphatic rings, the inherent ring strain of the cyclobutane core imparts a rigid, puckered conformation. This three-dimensional feature can be strategically exploited to orient pharmacophoric elements in a precise manner, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The incorporation of a cyclobutane moiety can also serve as a bioisosteric replacement for other groups, offering advantages in metabolic stability.[2] This guide focuses on the synthesis of novel amide derivatives starting from 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid, a building block that combines the rigidity of the cyclobutane ring with a sterically hindered quaternary carbon center, presenting both unique opportunities and synthetic challenges.
Core Synthesis Strategy: Amide Bond Formation with a Sterically Hindered Carboxylic Acid
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[3] However, the coupling of sterically hindered carboxylic acids, such as this compound, with amines can be challenging due to the slow kinetics of the reaction.[4] Standard coupling conditions may prove inefficient, leading to low yields or decomposition of starting materials.[5] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for success.
This document provides detailed protocols for two robust and widely used amide coupling methodologies: one based on the carbodiimide chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6] Additionally, we will discuss alternative strategies for particularly challenging couplings involving this sterically encumbered acid.
Below is a generalized workflow for the synthesis of amide derivatives from this compound.
Caption: General workflow for the synthesis of amide derivatives.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
The EDC/HOBt system is a widely used, cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester. This activated ester subsequently reacts with the amine to form the desired amide.[6]
Reaction Mechanism
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.5 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[7] In the presence of a non-nucleophilic base like DIPEA, HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[6]
Reaction Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 2 to 18 hours, monitoring progress by TLC or LC-MS.[6]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data and Reagent Selection
| Feature | EDC/HOBt | HATU |
| Reactivity | Good, but can be slow with hindered substrates | High, often faster and more efficient for hindered substrates[7] |
| Byproducts | Water-soluble urea, easily removed | Water-soluble tetramethylurea |
| Cost | Generally more cost-effective | More expensive |
| Side Reactions | Potential for racemization (minimized by HOBt) | Low racemization potential |
| Ideal For | General purpose, cost-sensitive syntheses | Challenging couplings, sterically hindered substrates[8] |
Troubleshooting and Alternative Strategies for Low Reactivity
In cases where both EDC/HOBt and HATU protocols yield unsatisfactory results due to the steric hindrance of this compound, several alternative strategies can be employed.
-
Elevated Temperatures: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can sometimes overcome the activation energy barrier for sterically demanding couplings. However, this should be done with caution to avoid decomposition of reagents and products.
-
Acyl Fluoride Formation: The in-situ formation of an acyl fluoride from the carboxylic acid can be a powerful strategy for coupling sterically hindered substrates.[9][10] Reagents such as BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride, which then reacts with the amine, often at elevated temperatures.[10]
-
Acid Chloride Formation: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile.[11] This method is often effective for unreactive amines but can be harsh and may not be compatible with sensitive functional groups.
Conclusion
The synthesis of novel amide derivatives from this compound provides access to a unique chemical space for drug discovery and development. The protocols detailed herein for EDC/HOBt and HATU-mediated couplings offer robust starting points for these syntheses. For particularly challenging transformations involving sterically demanding amines, the exploration of alternative activation methods, such as the formation of acyl fluorides, is recommended. Careful monitoring and optimization of reaction conditions will be key to achieving high yields and purity of the desired amide products.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Laboratory Scale-Up of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Abstract: This document provides a comprehensive guide for the laboratory scale-up synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and material science. The protocol details a robust synthetic pathway, emphasizing critical scale-up considerations, safety protocols, and purification techniques. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Scientific Context
Cyclobutane scaffolds are highly sought-after motifs in modern chemistry due to their unique three-dimensional structures and inherent ring strain, which can be leveraged for various chemical transformations.[1] Their incorporation into molecules can significantly influence pharmacological properties, making them prevalent in many drug candidates and complex natural products.[1][2][3] Specifically, this compound serves as a versatile intermediate, with its protected ketone and functional handles (carboxylic acid and methyl group) allowing for diverse derivatization.[4] For instance, it can act as a monomer in polymer synthesis, where its cyclic structure imparts enhanced thermal stability to polyesters.[4]
Scaling a synthesis from milligram to multi-gram quantities introduces challenges beyond simple multiplication of reagents.[5] Issues such as heat transfer, reaction kinetics, and safety become paramount.[6][7] This application note provides a detailed, self-validating protocol for the synthesis of this compound on a moderate laboratory scale (15-20 grams), addressing the key principles of process scale-up to ensure a safe, efficient, and reproducible outcome.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a multi-step process designed for reliability and scalability. It begins with the ketal protection of a commercially available starting material, followed by a cyclization reaction to form the core cyclobutane ring, and concludes with hydrolysis to yield the target carboxylic acid. A patent for a related compound, 3-oxo-1-cyclobutane-carboxylic acid, outlines a similar strategy involving the reaction of a protected dichloroacetone with a malonate ester, followed by hydrolysis.[4][8]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target molecule.
Principles of Safe Laboratory Scale-Up
Transitioning a reaction to a larger scale requires a meticulous re-evaluation of the entire process.[9]
-
Risk Assessment: Before commencing any scale-up, a thorough risk assessment is mandatory.[6][7] This involves consulting Safety Data Sheets (SDS) for all reagents, understanding potential exotherms, and identifying hazardous byproducts.
-
Temperature Management: Heat dissipation does not scale linearly with volume.[5] For larger reactions, the surface-area-to-volume ratio decreases, making it harder to control the internal temperature.[7] Using a thermocouple to monitor the internal reaction temperature is critical to prevent thermal runaway, a situation where an increasing temperature accelerates the reaction rate, leading to a dangerous feedback loop.[6][7]
-
Equipment Selection: Standard laboratory glassware may be inadequate. Use a suitably sized reaction vessel (at least twice the total reaction volume), a powerful overhead mechanical stirrer for efficient mixing, and a reflux condenser appropriately sized for the volume of solvent.[6][10] Lab jacks should be used to elevate heating sources for quick removal in an emergency.[6]
-
Controlled Reagent Addition: For exothermic steps, reagents should be added slowly and controllably using a dropping funnel or syringe pump. This allows for the dissipation of heat and prevents dangerous temperature spikes.[9]
-
Time Considerations: Be aware that heating, cooling, and work-up procedures will take significantly longer on a larger scale.[7] Plan experiments accordingly and avoid rushing critical steps.
Detailed Scale-Up Protocol
This protocol is adapted from established methods for creating cyclobutane cores and is designed for a target yield of approximately 15-20 grams of the final product.[8][11]
Note: The synthesis of the direct precursor, methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, followed by hydrolysis is the most direct conceptual path. This protocol outlines the final hydrolysis step, assuming the precursor ester has been synthesized.
Protocol: Saponification of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
| Reagent/Solvent | CAS Number | M.W. | Amount | Equivalents | Concentration |
| Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate | 1523570-99-1 | 188.22 | 20.0 g | 1.0 | ~0.5 M |
| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | - | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.38 g | 1.5 | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 20 mL | - | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - | ~12 M |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~300 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Procedure:
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Place the flask in a heating mantle on a lab jack.
-
Dissolution: To the flask, add Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (20.0 g). Add methanol (200 mL) and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (6.38 g) in water (20 mL). Carefully add this aqueous NaOH solution to the reaction flask.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: To the remaining aqueous residue, add 100 mL of cold water. Place the flask in an ice bath and slowly add concentrated HCl with stirring until the pH of the solution is ~1-2. A precipitate may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: Proceed to the purification protocol.
Purification and Isolation
Purification of the final carboxylic acid is critical to remove any unreacted starting material, byproducts, and inorganic salts. A combination of acid-base extraction and recrystallization is a highly effective method for purifying carboxylic acids.[12][13][14]
Caption: General workflow for the purification of the carboxylic acid.
Recrystallization Protocol:
-
Dissolve the crude solid product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.
-
Slowly cool the solution to room temperature to allow for the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through a suite of analytical techniques.
| Analytical Technique | Expected Results / Key Features |
| ¹H NMR (CDCl₃) | Peaks corresponding to the two methoxy groups (singlet, ~3.2 ppm), the cyclobutane ring protons (multiplets, ~2.0-2.8 ppm), the methyl group (singlet, ~1.4 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR (CDCl₃) | Peaks for the carboxylic acid carbonyl (~180 ppm), the quaternary ketal carbon (~100 ppm), the methoxy carbons (~50 ppm), the cyclobutane carbons, and the methyl carbon. |
| FTIR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-O stretches (~1100-1200 cm⁻¹). |
| Mass Spec. (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight (C₈H₁₄O₄ = 174.19 g/mol ). |
| Melting Point | A sharp melting point range indicates high purity. |
digraph "QC_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=1.5];A [label="Purified Solid Product"]; B [label="Perform Analytical Tests"]; C [label="¹H & ¹³C NMR"]; D [label="FTIR"]; E [label="Mass Spectrometry"]; F [label="Melting Point"]; G [label="Compare Data to Specifications"]; H [label="Product Meets Purity Specs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Product Fails Specs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Repurify or Reject Batch"];
A -> B; B -> {C, D, E, F} [arrowhead=none]; {C, D, E, F} -> G; G -> H [label=" Pass"]; G -> I [label=" Fail"]; I -> J; }
Caption: Quality control workflow for the final product.
Safety and Hazard Mitigation
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Methanol: Highly flammable liquid and vapor. Toxic if inhaled, in contact with skin, or if swallowed. Causes damage to organs (central nervous system, visual organs).[15][16] Keep away from heat, sparks, and open flames.[17]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood is essential.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous acidic and basic waste should be neutralized before disposal.
References
- 1. baranlab.org [baranlab.org]
- 2. arxada.com [arxada.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 9. fauske.com [fauske.com]
- 10. njhjchem.com [njhjchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. fishersci.com [fishersci.com]
- 17. riccachemical.com [riccachemical.com]
Application Note: Quantitative Analysis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid using Chromatographic Methods
Abstract and Introduction
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (CAS: 1408075-28-4) is a specialized organic compound featuring a substituted cyclobutane ring.[1] Its unique structure makes it a valuable building block in organic synthesis and a monomer for creating polymers with specific thermal properties.[2] Accurate and reliable quantification of this analyte is critical for reaction monitoring, purity assessment, and quality control in its various applications.
However, the presence of the polar carboxylic acid group presents significant analytical challenges. These include poor retention in standard reversed-phase chromatography, low volatility for gas chromatography, and inefficient ionization in mass spectrometry.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on validated analytical methods for the robust quantification of this compound.
Three distinct chromatographic methods are presented, each tailored for different analytical requirements, from high-sensitivity research applications to routine quality control:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, especially in complex biological or environmental matrices. This protocol employs a chemical derivatization strategy to overcome common issues associated with carboxylic acid analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful alternative that provides excellent chromatographic resolution and structural confirmation, contingent on a derivatization step to enhance analyte volatility.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cost-effective and straightforward method suitable for analyzing purer samples where high sensitivity is not the primary requirement. This protocol utilizes ion-suppression chromatography for direct analysis.
Each protocol is presented with detailed step-by-step instructions, explanations for key experimental choices, and validation parameters guided by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure trustworthiness and scientific integrity.[5][6]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 1408075-28-4 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | [7] |
| Physical Form | Solid | |
| Chemical Structure | CC1(C(=O)O)CC(OC)(OC)C1 |
Method Selection: A Strategic Approach
The choice of analytical method depends on several factors, including the sample matrix, the required level of sensitivity (Limit of Quantification), and the available instrumentation. The following decision tree provides a logical pathway for selecting the most appropriate method for your application.
Caption: Decision tree for selecting an analytical method.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is recommended for applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis.
Principle
Direct analysis of carboxylic acids by reversed-phase LC-MS often suffers from poor retention and low ionization efficiency in electrospray ionization (ESI).[3] To overcome this, a pre-column derivatization strategy is employed. We utilize 3-Nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This chemical labeling serves two purposes: it neutralizes the polar carboxylic acid to improve retention on C18 columns and introduces a readily ionizable group, significantly enhancing signal intensity in the mass spectrometer.[8] Quantification is performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for unparalleled selectivity.
Experimental Protocol: Sample Preparation & Derivatization
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in the relevant matrix (e.g., plasma, water) or solvent.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
For solid samples, accurately weigh and dissolve in a suitable solvent. For liquid samples, pipette a known volume.
-
-
Protein Precipitation (if applicable, e.g., for plasma):
-
To 100 µL of sample/standard/QC, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog, if available).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization Reaction:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a solution containing 50% Acetonitrile/Water.
-
Add 25 µL of a freshly prepared solution of 20 mM 3-NPH in 50% Acetonitrile/Water.
-
Add 25 µL of a freshly prepared solution of 20 mM EDC in 50% Acetonitrile/Water.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature and add 400 µL of 90% Methanol/Water to stop the reaction and dilute for injection.
-
Experimental Protocol: LC-MS/MS Analysis
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography System | Standard requirement for high-resolution separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention for the derivatized, non-polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-10 min: 10% B | A standard gradient to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | ESI Negative | The 3-NPH derivative ionizes efficiently in negative mode. |
| MRM Transitions | To be determined empirically (Parent [M-H]⁻ → Fragment ion) | The specific masses must be optimized by infusing the derivatized standard. |
| Collision Energy | To be determined empirically | Optimized to produce the most stable and intense fragment ion. |
Workflow and Validation
The entire process from sample receipt to data reporting follows a structured workflow to ensure data integrity.
Caption: LC-MS/MS analytical workflow.
Method validation should be performed according to ICH Q2(R1) guidelines.[5] A summary of typical acceptance criteria is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Range | e.g., 0.1 - 1000 ng/mL |
| Accuracy | 85-115% recovery for LLOQ; 80-120% for other levels. |
| Precision (%CV) | ≤ 20% for LLOQ; ≤ 15% for other levels. |
| Limit of Quant. (LOQ) | Signal-to-Noise ratio ≥ 10. |
Method 2: Quantification by GC-MS
This method is an excellent alternative to LC-MS/MS, particularly if instrumentation is more readily available. It requires derivatization to make the analyte volatile.
Principle
Gas chromatography requires analytes to be thermally stable and sufficiently volatile. Carboxylic acids fail on both counts.[9] This protocol uses derivatization with methyl chloroformate (MCF), which rapidly and efficiently converts the carboxylic acid into its more volatile methyl ester derivative.[10] Following separation on a GC capillary column, the analyte is detected by a mass spectrometer, which provides high selectivity and confident identification based on the compound's mass spectrum and retention time.
Experimental Protocol: Sample Preparation & Derivatization
-
Sample Preparation:
-
Prepare standards, QCs, and samples as described in section 3.2 (step 1). Ensure samples are in an aqueous-based solution or can be extracted into one. The sample should be free of non-volatile buffers.
-
Take 100 µL of the sample/standard/QC into a GC vial.
-
-
Derivatization Reaction (using Methyl Chloroformate):
-
Add 33 µL of Methanol.
-
Add 17 µL of Pyridine (acts as a catalyst and acid scavenger).
-
Vortex for 10 seconds.
-
Add 50 µL of Methyl Chloroformate (MCF).
-
Vortex vigorously for 30 seconds.
-
Add 50 µL of Sodium Bicarbonate (1 M) to neutralize excess MCF.
-
Vortex for 10 seconds.
-
Add 200 µL of Chloroform to extract the derivatized analyte.
-
Vortex for 30 seconds and allow the layers to separate.
-
Carefully transfer the bottom organic layer (chloroform) to a new GC vial with a micro-insert for analysis.
-
Experimental Protocol: GC-MS Analysis
| Parameter | Recommended Condition | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for automated analysis. |
| Column | Mid-polarity column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Provides good separation for a wide range of derivatized analytes. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes transfer of analyte to the column for better sensitivity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 60°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | A typical temperature ramp to separate the analyte from solvent and matrix. |
| MS System | Single Quadrupole or Triple Quadrupole MS | Provides mass-based detection. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, producing repeatable fragmentation. |
| Acquisition | Scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification. | SIM mode offers higher sensitivity by monitoring only specific ions of the target analyte. |
| Quantifier Ion | To be determined empirically from the mass spectrum of the derivatized standard. | The most abundant, unique ion is typically chosen for quantification. |
Method 3: Routine Quantification by HPLC-UV
This method is ideal for routine analysis of relatively clean samples, such as in-process controls or final product testing, where the analyte concentration is high enough for UV detection.
Principle
This method avoids derivatization by employing ion-suppression reversed-phase chromatography.[11] By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (typically pH 2-3), the analyte exists predominantly in its neutral, protonated form (-COOH). This non-ionized form is less polar and exhibits significantly better retention on a C18 column.[11] Quantification is achieved using a UV detector set to a low wavelength (e.g., 210 nm) where the carboxyl group absorbs light.[12][13] While less specific than MS, it is a robust and cost-effective technique.
Experimental Protocol: Sample Preparation
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Create calibration standards and QCs by diluting the stock with the mobile phase.
-
Accurately weigh solid samples and dissolve in the mobile phase. Dilute liquid samples as needed with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column.[11]
-
Experimental Protocol: HPLC-UV Analysis
| Parameter | Recommended Condition | Rationale |
| HPLC System | Isocratic or Gradient HPLC with UV/PDA Detector | Standard instrumentation. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard workhorse column for reversed-phase separations. |
| Mobile Phase | 25 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid / Acetonitrile (70:30 v/v) | The low pH suppresses ionization of the carboxylic acid, increasing retention.[11] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume for HPLC-UV. |
| Detection | UV at 210 nm | Wavelength where the carboxyl functional group exhibits absorbance.[12] |
References
- 1. klamar-reagent.com [klamar-reagent.com]
- 2. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Protection of the Sterically Hindered Carboxyl Group in 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
Abstract
The successful execution of multi-step organic syntheses hinges on the strategic use of protecting groups to temporarily mask reactive functionalities. This is particularly critical for sterically hindered molecules where standard transformations may fail or proceed with low efficiency. This application note provides a comprehensive guide to protecting group strategies for the carboxylic acid moiety of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a compound characterized by a sterically encumbered neopentyl-like quaternary carbon center adjacent to the carboxyl group. We will explore the rationale behind selecting appropriate protecting groups, present detailed, validated protocols for their installation and removal, and offer a comparative analysis to aid researchers in devising robust synthetic routes.
The Synthetic Challenge: Steric Hindrance in this compound
The carboxylic acid at the C1 position of this compound presents a significant synthetic hurdle. The adjacent quaternary carbon, substituted with a methyl group and integrated into a rigid cyclobutane ring, creates substantial steric congestion. This "neopentyl-like" environment severely restricts access to the carbonyl carbon, rendering many standard esterification protocols, such as classical Fischer esterification, inefficient without forcing conditions that may compromise other functionalities on a complex substrate.[1] The challenge, therefore, is to identify protection strategies that can overcome this steric barrier for efficient installation while offering mild and selective deprotection conditions.
Strategic Overview: A Logic-Based Approach to Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The ideal protecting group should be installed in high yield, remain inert to a wide range of subsequent reaction conditions (orthogonality), and be removed cleanly and selectively without affecting other parts of the molecule.[2][3]
Figure 1. Decision workflow for protecting group selection.
Primary Strategy: The t-Butyl Ester for Robust Protection and Mild Cleavage
The t-butyl ester is a superior choice for protecting carboxylic acids in complex syntheses due to its exceptional stability across a wide array of reaction conditions, including strongly basic, nucleophilic, and reductive environments.[4][5] Its key advantage lies in its selective and mild removal under acidic conditions, a property known as orthogonality which is vital for preserving other acid-sensitive groups.[6]
Protection Protocol: Acid-Catalyzed Addition of Isobutylene
This method leverages the formation of a stable tertiary carbocation from isobutylene, which is then trapped by the carboxylic acid.[7] This pathway is often effective even for hindered acids.
Figure 2. t-Butyl ester protection and deprotection scheme.
Protocol 1: t-Butylation with Isobutylene
-
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM) or Dioxane (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)
-
Isobutylene (liquid or gas)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid in DCM or dioxane in a pressure-rated vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the catalytic amount of concentrated H₂SO₄.
-
Add liquid isobutylene (approx. 5-10 equivalents) or bubble isobutylene gas through the solution.
-
Seal the vessel tightly and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the vessel, vent carefully, and quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting t-butyl ester by column chromatography.
-
-
Causality Note: The use of a sealed vessel is crucial to maintain a sufficient concentration of volatile isobutylene. The reaction relies on the generation of the t-butyl cation, which is favored by the strong acid catalyst.[4]
Deprotection Protocol: Trifluoroacetic Acid Cleavage
The cleavage mechanism proceeds via a stable tertiary carbocation, making it highly specific to the t-butyl group.[6]
Protocol 2: Deprotection of the t-Butyl Ester
-
Materials:
-
t-Butyl ester substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
-
Procedure:
-
Dissolve the t-butyl ester in DCM.
-
Add TFA, typically in a 1:1 to 1:4 ratio of DCM to TFA, depending on substrate sensitivity.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat if necessary.
-
The resulting carboxylic acid can be used directly or purified further.
-
Orthogonal Strategy: The Benzyl Ester for Hydrogenolysis-Based Cleavage
Benzyl esters are another cornerstone of carboxylic acid protection. They are stable to both acidic and basic conditions, offering orthogonality to the t-butyl group. The primary advantage is their removal under very mild, neutral conditions via catalytic hydrogenolysis.[8][9]
Protection Protocol: Base-Mediated Benzylation
For a hindered acid, direct esterification with benzyl alcohol can be slow. A more reliable method is the Sₙ2 reaction of the carboxylate salt with benzyl bromide.[10][11]
Figure 3. Benzyl ester protection and deprotection scheme.
Protocol 3: Benzylation with Benzyl Bromide
-
Materials:
-
This compound (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) or Sodium Bicarbonate (NaHCO₃) (1.1 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the base (Cs₂CO₃ is particularly effective for generating a soluble and highly nucleophilic carboxylate).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add benzyl bromide dropwise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water (3x) to remove DMF and salts.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the benzyl ester by column chromatography.
-
-
Causality Note: The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the carboxylate anion, facilitating the Sₙ2 reaction with benzyl bromide.[11]
Deprotection Protocol: Catalytic Hydrogenolysis
This method is exceptionally mild, producing only the desired acid and toluene as a byproduct. It is compatible with a vast range of functional groups, though it is intolerant of alkynes, alkenes, or some sulfur-containing groups.[8]
Protocol 4: Deprotection by Hydrogenolysis
-
Materials:
-
Benzyl ester substrate (1.0 equiv)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus.
-
Stir vigorously at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
Alternative Strategies for Highly Recalcitrant Cases
The Mitsunobu Reaction
For extremely hindered systems where other methods fail, the Mitsunobu reaction can be a powerful tool. It converts an alcohol into an ester by activating it with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] In this context, the roles are reversed: the carboxylic acid acts as the nucleophile, and the alcohol (e.g., benzyl alcohol or t-butanol) is activated.[14][15]
-
Rationale: The reaction proceeds through an alkoxyphosphonium salt, which is a highly activated intermediate, making it susceptible to attack by even a hindered carboxylate.[13]
-
Considerations: A major drawback is the stoichiometry, which requires equimolar amounts of expensive reagents and can lead to purification challenges due to byproducts like triphenylphosphine oxide and the reduced hydrazine.[16]
Silyl Esters
While simple silyl esters (e.g., TMS) are generally too labile for purification, highly sterically hindered "supersilyl" esters can offer extraordinary stability.[17][18]
-
Rationale: Groups like tris(triethylsilyl)silyl can be installed using the corresponding silyl triflate. These esters are stable to a range of nucleophiles and bases but can be cleaved under specific conditions, such as with fluoride ions or even photolytically, offering a unique orthogonal deprotection strategy.[17]
-
Considerations: The large size and mass of these protecting groups can be a significant drawback in terms of atom economy.[18]
Comparative Data and Summary
| Protecting Group | Protection Method | Typical Deprotection | Stability Profile | Key Advantages | Key Disadvantages |
| t-Butyl Ester | Isobutylene, H⁺[4][6] | TFA, DCM[6] | Stable to base, nucleophiles, hydrogenolysis. Labile to strong acid. | Excellent orthogonality, mild deprotection.[5] | Requires pressure vessel for protection; labile to acid. |
| Benzyl Ester | BnBr, Base[10] | H₂, Pd/C[8][9] | Stable to acid, base, most nucleophiles. Labile to hydrogenolysis. | Very mild, neutral deprotection; orthogonal to acid/base labile groups. | Incompatible with reducible groups (alkenes, alkynes). |
| Methyl/Ethyl Ester | MeOH/EtOH, H⁺[19] | NaOH or LiOH (Saponification)[6] | Stable to acid, hydrogenolysis. Labile to base. | Simple reagents. | Deprotection requires basic conditions which can be harsh.[20] |
| Bulky Silyl Ester | Supersilyl-OTf[17] | Fluoride (TBAF) or UV light (254 nm)[17] | Stable to nucleophiles (e.g., n-BuLi), some acids/bases. | Unique deprotection conditions offer high orthogonality. | High molecular weight, reagent cost.[18] |
Conclusion and Recommendations
The strategic protection of this compound is critical for its successful incorporation into larger molecular frameworks. Due to the significant steric hindrance around the carboxyl group, robust protection methods are required.
-
For general synthetic utility, the t-butyl ester is highly recommended.[4][6] Its exceptional stability and mild, selective acidic deprotection provide a wide and predictable window for subsequent chemical transformations.
-
The benzyl ester serves as an excellent orthogonal alternative, particularly when acidic conditions must be avoided throughout the synthesis.[8] Its removal by catalytic hydrogenolysis is among the mildest deprotection methods available.
The choice between these primary strategies should be guided by the planned forward synthesis. By understanding the causality behind each protocol and the stability profile of each protecting group, researchers can confidently navigate the challenges posed by this sterically encumbered substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. learninglink.oup.com [learninglink.oup.com]
Troubleshooting & Optimization
Technical Support Center: Identification of Impurities in 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding impurity identification and control during the synthesis of this important building block. As Senior Application Scientists, we understand the critical nature of purity in drug development and polymer synthesis.[1] This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to resolve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
Impurities can be introduced at various stages of a multi-step synthesis.[2] For this compound, the primary sources of impurities typically fall into these categories:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Byproducts from Side Reactions: The desired reaction pathway may compete with other unintended reactions, leading to the formation of byproducts.
-
Intermediates: In a multi-step synthesis, intermediates from previous steps may carry over into the final product if not completely consumed.[3]
-
Degradation Products: The target molecule or intermediates may degrade under the reaction or purification conditions.[3][]
-
Reagents and Solvents: Impurities present in the reagents and solvents used can also contaminate the final product.[5]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this synthesis?
A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[2][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[6] Its high sensitivity and the availability of various stationary phases make it ideal for resolving complex mixtures.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[7][8] It provides both retention time data for separation and mass spectral data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of unknown impurities.[9][10][11] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity and stereochemistry of molecules.[2][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for analyzing complex mixtures and identifying non-volatile impurities.[5][11]
Q3: What are the acceptable limits for impurities in a pharmaceutical intermediate like this compound?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity levels in drug substances. According to ICH Q3A guidelines, impurities present at a level greater than 0.10% should generally be identified.[3][] For early-phase development, a thorough understanding and control of impurities above this threshold are crucial.
Troubleshooting Guide: Common Impurity Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Presence of an Unexpected Oxetane Impurity
Observation: You observe a significant peak in your GC-MS or LC-MS analysis with a mass corresponding to an oxetane derivative, which was not an expected intermediate or byproduct.
Underlying Cause: The formation of an oxetane ring suggests a [2+2] photocycloaddition reaction, commonly known as the Paternò-Büchi reaction.[12][13][14] This reaction can occur between a carbonyl compound (an aldehyde or ketone) and an alkene in the presence of UV light. In the context of your synthesis, a carbonyl-containing starting material or intermediate might be reacting with an alkene impurity or a double bond within another molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected oxetane impurity.
Step-by-Step Protocol:
-
Confirm the Structure: Isolate the impurity using preparative HPLC and perform detailed NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the oxetane structure.
-
Identify Potential Reactants:
-
Alkene Source: Analyze your starting materials and reagents for any alkene impurities using GC-MS or NMR.
-
Carbonyl Source: Review your synthetic route to identify any ketone or aldehyde intermediates that could participate in the reaction.
-
-
Optimize Reaction Conditions:
-
Light Exclusion: Conduct the reaction in the dark or using amber-colored glassware to prevent photochemical reactions.
-
Temperature Control: The stereoselectivity of the Paternò-Büchi reaction can be temperature-dependent.[12] Optimizing the reaction temperature may suppress the formation of the undesired oxetane.
-
-
Purification of Starting Materials: If alkene impurities are identified in your starting materials, purify them before use via distillation or chromatography.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Observation: Your reaction monitoring (e.g., by TLC or HPLC) indicates that a significant amount of the starting material remains even after the expected reaction time.
Underlying Cause: Incomplete reactions can result from several factors, including insufficient reagent stoichiometry, poor reagent activity, inadequate reaction temperature, or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete reaction.
Step-by-Step Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that all reagents are of the appropriate purity and have been stored correctly.
-
Accurately calculate and weigh all reagents to ensure the correct stoichiometry. Consider a slight excess of one reagent if it is known to be unstable or volatile.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments while monitoring the reaction progress.
-
Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.
-
-
Catalyst Evaluation (if applicable):
-
If a catalyst is used, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.
-
Consider increasing the catalyst loading.
-
Issue 3: Identification of an Isomeric Impurity
Observation: You detect an impurity with the same mass as your target molecule but with a different retention time in HPLC or GC. NMR analysis suggests a structural isomer.
Underlying Cause: Isomeric impurities can arise from rearrangements of intermediates or the final product, or from non-selective reactions. For cyclobutane derivatives, ring-opening and re-closing reactions or rearrangements to different ring sizes are possibilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an isomeric impurity.
Step-by-Step Protocol:
-
Detailed Structural Characterization:
-
Isolate the isomer using preparative chromatography.
-
Perform extensive 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to unambiguously determine its structure.[2]
-
-
Analyze the Reaction Mechanism:
-
Review the reaction mechanism to identify any steps where a carbocation or other reactive intermediate is formed that could lead to rearrangement.
-
-
Optimize for Selectivity:
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and reduce the formation of rearrangement products.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with different solvents to improve selectivity.
-
pH Control: If acidic or basic conditions are promoting the rearrangement, careful control of the pH throughout the reaction is necessary.
-
Data Summary Table
| Analytical Technique | Common Impurities Detected | Purpose |
| HPLC | Unreacted starting materials, non-volatile byproducts, isomers | Quantification, Purity Assessment |
| GC-MS | Volatile starting materials, low molecular weight byproducts | Identification of Volatiles |
| ¹H and ¹³C NMR | All proton and carbon-containing species | Structural Confirmation, Purity Estimation |
| 2D NMR (COSY, etc.) | Isomers, complex byproducts | Unambiguous Structure Elucidation |
| LC-MS | Non-volatile byproducts, degradation products | Molecular Weight Determination |
Conclusion
The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction chemistry and a proactive approach to impurity identification and control. By employing a combination of analytical techniques and a systematic troubleshooting methodology, researchers can effectively address challenges and ensure the quality of this important synthetic building block.
References
- 1. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. veeprho.com [veeprho.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paterno-Buechi Reaction [organic-chemistry.org]
optimization of reaction conditions for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the . As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges.
Introduction: The Significance of a Strained Ring
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and material science. Its strained cyclobutane core, combined with the protected ketone functionality (dimethyl ketal), offers a unique three-dimensional scaffold for the synthesis of complex molecular architectures.[1][2] However, the inherent functionalities—a carboxylic acid, a quaternary carbon center, and an acid-sensitive ketal—present a unique set of challenges during its synthesis. This guide focuses on the critical final step: the conversion of a precursor, typically a methyl ester or a nitrile, into the target carboxylic acid, a process where optimization is key to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound?
The two most common synthetic precursors are Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate and 3,3-Dimethoxy-1-methylcyclobutanecarbonitrile. The choice of precursor often depends on the overall synthetic route used to construct the cyclobutane ring. Both precursors require a hydrolysis step to yield the final carboxylic acid product.
Q2: What are the primary hydrolysis methods, and how do I choose between them?
The primary methods are acid-catalyzed and base-catalyzed hydrolysis.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This is generally the preferred method for this specific molecule. It typically involves heating the ester precursor with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] This method is highly effective for ester hydrolysis and, crucially, avoids the acidic conditions that can inadvertently cleave the 3,3-dimethoxy ketal protecting group.
-
Acid-Catalyzed Hydrolysis: This method is effective for both esters and nitriles, usually employing a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with water under reflux.[5][6] However, this is a high-risk approach for this target molecule. The hydronium ions (H₃O⁺) that catalyze the ester or nitrile hydrolysis can also efficiently catalyze the hydrolysis of the dimethyl ketal to the corresponding ketone, leading to a significant and often undesired byproduct.[7][8][9]
Q3: How can I monitor the progress of the hydrolysis reaction?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the more nonpolar starting material (ester or nitrile) from the more polar carboxylic acid product, which will typically have a much lower Rf value. Disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., methylation with diazomethane or TMS-Cl) can be employed.
Q4: Why is temperature control critical during the hydrolysis?
Temperature control is a balancing act. For base-catalyzed hydrolysis, elevated temperatures (reflux) are often necessary to drive the reaction to completion in a reasonable timeframe.[4] However, excessively high temperatures for prolonged periods can potentially promote side reactions or degradation, especially given the strained nature of the cyclobutane ring. For acid-catalyzed hydrolysis, higher temperatures accelerate not only the desired reaction but also the undesired cleavage of the ketal.
Visualizing the Synthetic Challenge
The diagram below illustrates the primary synthetic pathways and the key challenge associated with the choice of hydrolysis conditions.
Troubleshooting Guide
Problem 1: My reaction is incomplete; I still see a significant amount of starting material.
-
Potential Cause A (Insufficient Reaction Time/Temperature): Saponification of sterically hindered esters can be slow. The quaternary carbon atom adjacent to the ester in your precursor makes it sterically demanding.
-
Solution:
-
Increase Reaction Time: Continue heating under reflux and monitor by TLC every 2-4 hours until the starting material spot is no longer visible.
-
Increase Temperature: If using a solvent like ethanol/water, ensure a vigorous reflux is maintained. Switching to a higher-boiling solvent like ethylene glycol can increase the reaction temperature, but must be done cautiously to avoid degradation.
-
Increase Reagent Concentration: Ensure you are using a sufficient molar excess of the base (typically 2-5 equivalents of NaOH or KOH).
-
-
-
Potential Cause B (Phase Separation): The organic ester may not be fully miscible with the aqueous base, slowing the reaction.
-
Solution: Add a co-solvent such as methanol, ethanol, or tetrahydrofuran (THF) to create a homogeneous reaction mixture. This dramatically increases the interfacial area between reactants, accelerating the hydrolysis.
-
Problem 2: My yield is low, and I've isolated a byproduct with a ketone functionality.
-
Potential Cause: Ketal Hydrolysis. You have likely used acidic conditions (either intentionally for hydrolysis or as an acidic quench of a basic reaction that was too harsh) which has removed the dimethoxy protecting group. The mechanism involves protonation of one of the methoxy oxygens, turning it into a good leaving group (methanol).[9]
-
Solution:
-
Avoid Acid-Catalyzed Hydrolysis: If you are using an acid-catalyzed method, switch to base-catalyzed hydrolysis (saponification) as described in Protocol 1 below.
-
Careful Workup: When neutralizing a basic hydrolysis reaction, add acid (e.g., 1M HCl) slowly at a low temperature (0 °C ice bath). Do not add a large excess of strong acid; acidify only to a pH of ~3-4 to protonate the carboxylate salt. Extract the desired carboxylic acid product immediately into an organic solvent (e.g., ethyl acetate) to minimize its exposure to the acidic aqueous environment.
-
-
Problem 3: The reaction worked, but I'm struggling to isolate the final product after acidification.
-
Potential Cause A (Product is Water-Soluble): Small, polar carboxylic acids can have appreciable solubility in water, leading to poor extraction efficiency.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer during extraction.
-
Use a Better Extraction Solvent: If using diethyl ether, switch to a more polar solvent like ethyl acetate, which is more effective at extracting carboxylic acids.
-
Perform Multiple Extractions: Perform at least 3-5 extractions with your organic solvent to ensure complete recovery of the product from the aqueous phase.
-
-
-
Potential Cause B (Emulsion Formation): Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle, repeated inversion of the separatory funnel is often more effective than vigorous shaking.
-
Optimization Workflow
A systematic approach is crucial for optimizing any reaction. The flowchart below provides a decision-making framework for troubleshooting and refining the hydrolysis conditions.
Validated Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (Preferred Method)
This protocol is designed to maximize the yield of the target carboxylic acid while preserving the integrity of the acid-sensitive ketal group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (at the baseline) indicates completion. This typically takes 4-8 hours.
-
Cooling and Solvent Removal: Once complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath (0°C). Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~3. A white precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis of 3,3-Dimethoxy-1-methylcyclobutanecarbonitrile (Alternative Method)
This method should be approached with caution due to the high risk of ketal cleavage. It is presented for cases where the nitrile is the only available precursor.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, combine 3,3-Dimethoxy-1-methylcyclobutanecarbonitrile (1.0 eq) with a 1:1 mixture of water and concentrated hydrochloric acid (e.g., 6M HCl solution).
-
Heating: Heat the mixture to reflux (approximately 100-110°C). The hydrolysis of a nitrile proceeds through an amide intermediate and can be slow.[10][11]
-
Monitoring: Monitor the reaction by TLC. This reaction can take 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Extract the product directly with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely contain the ketone byproduct and require extensive purification by column chromatography.
Data Summary: Condition Optimization
The following table summarizes expected outcomes from different hydrolysis conditions, providing a quick reference for experimental design.
| Parameter | Condition A (Preferred) | Condition B (Alternative) | Condition C (High-Risk) |
| Precursor | Methyl Ester | Methyl Ester | Nitrile or Ester |
| Reagents | NaOH, MeOH/H₂O | KOH, EtOH/H₂O | H₂SO₄, H₂O |
| Temperature | Reflux (~75°C) | Reflux (~85°C) | Reflux (~100°C) |
| Typical Time | 4-8 hours | 4-8 hours | 12-24 hours |
| Expected Yield | > 90% | > 90% | 40-70% (of mixed products) |
| Purity Concerns | Low risk of byproducts. | Low risk of byproducts. | High risk of ketal hydrolysis. |
| Key Insight | The standard for clean conversion. | Slightly higher temp may speed up reaction. | Avoid unless necessary. Expect difficult purification. |
References
- 1. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 2. Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate | 1523570-99-1 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. rzepa.net [rzepa.net]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
troubleshooting guide for the synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Welcome to the technical support guide for the synthesis of 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable cyclobutane derivative. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to assist researchers in overcoming common synthetic challenges.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The general synthetic route involves the formation of a cyclobutane ring, followed by functional group manipulations to yield the final product. Researchers often face challenges related to reaction yield, purity of intermediates, and the successful execution of key transformations. This guide will address these issues in a targeted, problem-solution format.
A common synthetic approach begins with the ketal protection of a suitable starting material, followed by a cyclization reaction to form the four-membered ring. Subsequent steps involve the introduction of the methyl group and hydrolysis of an ester or nitrile to afford the final carboxylic acid.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target molecule.
II. Troubleshooting Guide & FAQs
Section 1: Cyclobutane Ring Formation & Ketalization
Question 1: My initial cyclization reaction to form the cyclobutane ring is low-yielding. What are the likely causes and how can I improve it?
Answer: Low yields in cyclobutane-forming reactions, such as the reaction of a dihalide with a malonate ester, are a common issue. Several factors can contribute to this:
-
Causality: The formation of a four-membered ring is entropically disfavored. Competing intermolecular reactions, such as polymerization, can significantly reduce the yield of the desired intramolecular cyclization. The choice of base and reaction concentration are critical. A strong, non-nucleophilic base is required to deprotonate the malonate ester without promoting side reactions. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.
-
Troubleshooting Steps:
-
High Dilution: Perform the reaction under high dilution conditions (typically 0.01-0.05 M) to minimize intermolecular side reactions. This can be achieved by slowly adding the reactants to a large volume of solvent.
-
Base Selection: Utilize a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases efficiently deprotonate the malonate without competing in nucleophilic substitution reactions.
-
Solvent Choice: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they effectively solvate the metal cation of the base and promote the desired reaction.
-
Temperature Control: Maintain careful temperature control throughout the reaction. While initial deprotonation may be performed at 0 °C to room temperature, the cyclization step may require heating to overcome the activation energy barrier.
-
Question 2: I am observing incomplete ketal protection of my cyclobutanone starting material. How can I drive the reaction to completion?
Answer: Incomplete ketal formation is often due to the presence of water or an unfavorable equilibrium.
-
Causality: Ketal formation is a reversible reaction catalyzed by acid.[1] The presence of water in the reaction mixture will shift the equilibrium back towards the starting ketone.[2] The efficiency of the reaction is also dependent on the acid catalyst and the method used to remove the water byproduct.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark apparatus is highly recommended to azeotropically remove water as it is formed.
-
Acid Catalyst: Use a suitable acid catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Orthoformates as Water Scavengers: Employ trimethyl orthoformate or triethyl orthoformate as both the reagent and a water scavenger. These reagents react with the water byproduct to form an ester and an alcohol, effectively driving the equilibrium towards the ketal product.
-
Section 2: Methylation & Ester Hydrolysis
Question 3: My methylation step is resulting in a mixture of mono- and di-methylated products. How can I improve the selectivity for mono-methylation?
Answer: The formation of di-methylated byproducts is a common issue when methylating active methylene compounds.
-
Causality: The acidity of the proton on the carbon bearing the ester groups allows for deprotonation by a strong base. After the first methylation, the remaining proton can still be abstracted, leading to a second methylation. The selectivity is highly dependent on the stoichiometry of the base and electrophile, as well as the reaction temperature.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation to the enolate. Then, add exactly one equivalent of the methylating agent (e.g., methyl iodide).
-
Low Temperature: Perform the deprotonation and methylation at low temperatures (-78 °C) to control the reactivity and minimize side reactions.
-
Reverse Addition: Consider adding the generated enolate solution to the methylating agent to maintain a low concentration of the enolate and reduce the likelihood of di-methylation.
-
Question 4: The hydrolysis of my methyl ester to the carboxylic acid is incomplete or proceeds very slowly. What can I do to improve this final step?
Answer: Ester hydrolysis, particularly of sterically hindered esters, can be challenging.
-
Causality: The hydrolysis of esters can be performed under acidic or basic conditions.[3][4] Basic hydrolysis (saponification) is generally preferred as it is irreversible.[4] The rate of hydrolysis is dependent on the concentration of the base, the temperature, and the solvent system. Steric hindrance around the ester carbonyl can slow down the nucleophilic attack of the hydroxide ion.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH). LiOH is often preferred in mixed solvent systems like THF/water or methanol/water.
-
Elevated Temperature: Heating the reaction mixture to reflux can significantly increase the rate of hydrolysis.
-
Co-solvent: Employ a co-solvent like tetrahydrofuran (THF) or methanol to improve the solubility of the ester in the aqueous basic solution, thereby increasing the effective concentration of the reactants.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction to determine the optimal reaction time.
-
Section 3: Purification
Question 5: I am having difficulty purifying the final carboxylic acid product. What are the recommended purification techniques?
Answer: The purification of carboxylic acids can be complicated by their polarity and potential for salt formation.
-
Causality: The carboxylic acid product is polar and can be soluble in both organic and aqueous phases, depending on the pH. Impurities may include unreacted starting material or byproducts from side reactions.
-
Troubleshooting Steps:
-
Acid-Base Extraction: After the hydrolysis and acidification of the reaction mixture to a pH of ~2, extract the product into an organic solvent like ethyl acetate or dichloromethane. Subsequently, wash the organic layer with brine to remove water-soluble impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is an excellent method for purification.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system containing a small amount of acetic acid (e.g., 0.5-1%) can help to prevent streaking of the carboxylic acid on the silica gel.
-
Quantitative Data Summary
| Step | Parameter | Recommended Conditions | Expected Outcome |
| Cyclization | Concentration | 0.01 - 0.05 M | Favors intramolecular cyclization |
| Base | Sodium Hydride (NaH) | Efficient deprotonation | |
| Ketal Protection | Water Removal | Dean-Stark Apparatus | Drives equilibrium to product |
| Reagent | Trimethyl Orthoformate | Acts as water scavenger | |
| Methylation | Temperature | -78 °C | Controls reactivity |
| Stoichiometry | 1.05 eq. Base, 1.0 eq. CH₃I | Minimizes di-methylation | |
| Ester Hydrolysis | Base | Lithium Hydroxide (LiOH) | Irreversible reaction |
| Temperature | Reflux | Increases reaction rate |
III. Experimental Protocols
Protocol 1: Ketal Protection of Methyl 3-oxocyclobutanecarboxylate
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous methanol is added trimethyl orthoformate (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ketal, which can be purified by column chromatography if necessary.
Protocol 2: Saponification of Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate
-
To a solution of methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (1.0 eq.) in a 1:1 mixture of THF and water is added lithium hydroxide monohydrate (2.0 eq.).
-
The reaction mixture is heated to reflux and stirred until the starting material is no longer visible by TLC.
-
The reaction is cooled to room temperature, and the THF is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any non-polar impurities.
-
The aqueous layer is acidified to pH ~2 with 1M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final carboxylic acid.
Troubleshooting Flowchart for Ester Hydrolysis
Caption: Decision-making workflow for troubleshooting incomplete ester hydrolysis.
IV. References
-
Cason, J., & Allen, C. F. H. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry.
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272.
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
-
Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327-4331.
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
Welcome to our dedicated technical support guide for the chromatographic purification of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related polar acidic molecules. Here, we consolidate field-proven insights and fundamental chromatographic principles into actionable troubleshooting guides and frequently asked questions to streamline your purification workflows.
Introduction to the Challenge
This compound is a polar, acidic compound. Its purification via standard silica gel column chromatography can be challenging. The carboxylic acid functional group can interact strongly and unpredictably with the slightly acidic silica surface, leading to issues like peak tailing, poor resolution, and in some cases, irreversible adsorption or decomposition.[1][2][3] This guide will provide a systematic approach to overcoming these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My compound is streaking or "tailing" significantly on the TLC plate and the column. What is causing this and how can I fix it?
A1: Tailing is a common issue when purifying carboxylic acids on silica gel.[3] It is primarily caused by the ionization of the carboxylic acid group and its strong, non-uniform interaction with the silica stationary phase. The presence of both the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the acid leads to different interaction strengths, resulting in a smeared or tailing peak.[3]
Recommended Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile organic acid to your mobile phase.[3][4][5] This suppresses the ionization of your target compound, ensuring it remains in its less polar, protonated form.
-
Protocol: Add 0.1% to 1% acetic acid or formic acid to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[3][5][6]
-
Causality: The added acid creates an acidic environment on the silica surface, shifting the equilibrium of your compound towards the protonated state, which interacts more predictably and less strongly with the stationary phase.[3]
-
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. For polar compounds, mixtures like Dichloromethane/Methanol or Ethyl Acetate/Hexane are common starting points.[7]
Q2: I'm observing very poor recovery. It seems my compound is irreversibly stuck on the column. What should I do?
A2: Irreversible adsorption can occur if the compound has a very high affinity for the silica gel, or if it is degrading on the acidic stationary phase.[8]
Recommended Solutions:
-
Assess Compound Stability: First, determine if your compound is stable on silica gel.
-
Protocol (2D TLC Test): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the spot moves diagonally without streaking or forming new spots, your compound is likely stable. If you see degradation, you may need to consider alternative stationary phases.[8]
-
-
Use a More Polar Eluent: If the compound is stable but strongly adsorbed, you may need to increase the polarity of your mobile phase significantly at the end of the run to "flush" the column. A gradient elution ending with a higher percentage of a polar solvent like methanol can be effective.[7][9] Be aware that using more than 10% methanol in dichloromethane may risk dissolving some of the silica gel.[7][10]
-
Alternative Stationary Phases: If your compound is acid-sensitive, consider using a different stationary phase.
-
Neutral Alumina: Can be a good alternative for acid-sensitive compounds.[10]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is an excellent option. In this mode, the most polar compounds elute first.[10][11] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[12]
-
Q3: The separation between my desired product and a close-running impurity is very poor (low resolution). How can I improve this?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system.
Recommended Solutions:
-
Optimize the Solvent System: Small changes in the solvent composition can have a large impact on selectivity. Experiment with different solvent systems. For instance, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can alter the elution order of compounds.[13]
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve separation.[9] Start with a low-polarity mobile phase where your compound has an Rf of around 0.1-0.2 and slowly increase the proportion of the more polar solvent.[9]
-
Reduce Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation efficiency.[6][14]
-
Column Dimensions: A longer, narrower column can also increase the number of theoretical plates and improve resolution, though this will also increase the run time and backpressure.[14]
| Parameter | Recommendation for Improved Resolution | Rationale |
| Solvent System | Test different solvent combinations (e.g., EtOAc/Hex vs. DCM/MeOH) | Alters selectivity by changing interactions between analytes, mobile phase, and stationary phase. |
| Elution Mode | Use a shallow gradient elution | Sharpens peaks and improves separation of components with different polarities.[9] |
| Stationary Phase | Use smaller particle size silica (e.g., 40-63 µm) | Increases column efficiency and the number of theoretical plates.[6][14] |
| Column Loading | Do not overload the column (typically 1-5% of silica weight) | Overloading leads to band broadening and decreased resolution. |
Q4: My crude sample is not very soluble in the starting mobile phase. How should I load it onto the column?
A4: Proper sample loading is critical for good separation. Loading a sample in a solvent that is too strong (too polar) will cause it to streak down the column, ruining the separation.
Recommended Solutions:
-
Minimal Strong Solvent: Dissolve the sample in the minimum possible volume of a strong solvent (like dichloromethane or acetone), and then add it to the top of the column.[5]
-
Dry Loading (Adsorption onto Silica): This is the preferred method for samples with poor solubility.[1][9]
-
Protocol: Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the weight of your crude material). Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1][9]
-
Benefit: This technique ensures that the compound is introduced to the column in a very narrow band, leading to optimal separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For general-purpose purification, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the standard and most cost-effective choice.[6] Given that the target molecule is acidic, using a mobile phase containing a small amount of acid (like 0.1-1% acetic acid) is highly recommended to ensure reproducible results and sharp peaks.[5][6] If the compound proves to be unstable on silica, neutral alumina or reversed-phase C18 silica are excellent alternatives.[10][11]
Q2: How do I select the right mobile phase (eluent)?
A2: The selection process should be systematic and guided by Thin Layer Chromatography (TLC).
-
Start with Standard Systems: Common solvent systems for compounds of moderate polarity include mixtures of Hexanes and Ethyl Acetate, or Dichloromethane and Methanol.[5][7]
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2 to 0.35 on the TLC plate.[5] An Rf in this range generally provides the best balance for good separation on a column.
-
Add an Acidic Modifier: As established, for carboxylic acids, add 0.1-1% acetic or formic acid to the chosen solvent system to prevent tailing.[3]
Workflow for Mobile Phase Selection
Caption: A decision workflow for selecting an optimal mobile phase.
Q3: How much material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. A good rule of thumb is the ratio of the weight of the stationary phase to the weight of the crude material.
| Separation Difficulty | Silica:Crude Material Ratio (by weight) |
| Easy (ΔRf > 0.2) | 20:1 to 30:1 |
| Moderate (ΔRf ~ 0.1) | 50:1 to 100:1 |
| Difficult (ΔRf < 0.1) | >100:1, or consider HPLC |
Source: Adapted from principles described in Still, W. C., et al. (1978).[5]
Overloading the column is a common mistake that leads to broad peaks and poor separation.[6] It is often better to run two smaller columns than one overloaded column.
Q4: Should I use a glass column or a pre-packed flash cartridge?
A4: The choice depends on scale, frequency, and available equipment.
-
Glass Columns: Are cost-effective, reusable, and offer flexibility in size and packing material. They are ideal for academic research and small-scale purifications.
-
Pre-packed Flash Cartridges: Offer convenience, reproducibility, and higher throughput, especially when used with automated flash chromatography systems.[11] They are commonly used in industrial and drug development settings where efficiency and consistency are paramount.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. columbia.edu [columbia.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. chromatographytoday.com [chromatographytoday.com]
stability of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid in different pH conditions
Welcome to the technical support center for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this compound under various pH conditions, offering practical advice and scientifically grounded explanations to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound is the acid-catalyzed hydrolysis of the ketal functional group (the two methoxy groups attached to the same carbon on the cyclobutane ring).[1][2] Ketals are generally stable under neutral and basic conditions but can readily hydrolyze in an acidic environment to yield the corresponding ketone.[1][3]
Q2: At what pH range should I expect significant degradation of the compound?
A2: Significant degradation is expected in acidic conditions, typically at a pH below 6. The rate of hydrolysis is highly dependent on the pH; as the pH decreases, the rate of hydrolysis increases dramatically.[1][2] For instance, the hydrolysis rate can decrease by a factor of three when the pH is increased from 5.0 to 5.5.[1] At neutral pH (around 7.4), the compound is expected to be quite stable with no measurable hydrolysis over several days.[1]
Q3: What are the likely degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the dimethoxy group will hydrolyze to a ketone. Therefore, the expected primary degradation product is 1-methyl-3-oxocyclobutanecarboxylic acid, with the release of two molecules of methanol.
Q4: Is the carboxylic acid group or the cyclobutane ring susceptible to degradation?
A4: The carboxylic acid group and the cyclobutane ring are generally stable under typical experimental conditions.[4] While extreme conditions could potentially lead to decarboxylation or ring-opening, the most labile part of the molecule is the ketal group. Therefore, hydrolysis of the ketal is the degradation pathway of primary concern.
Q5: How should I prepare and store stock solutions of this compound?
A5: To ensure the stability of your stock solutions, it is recommended to prepare them in a neutral or slightly basic buffer (pH 7.0-8.0). Avoid using acidic buffers for long-term storage. For short-term use, if an acidic pH is required for your experiment, prepare the solution immediately before use and keep it at a low temperature to minimize degradation. Stock solutions should be stored at low temperatures (e.g., 2-8°C or frozen) to further slow down any potential degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time in an acidic formulation.
-
Possible Cause: Acid-catalyzed hydrolysis of the 3,3-dimethoxy group.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation or experimental medium. If it is acidic, this is the likely cause of instability.
-
Conduct a Time-Course Stability Study: Analyze the concentration of the parent compound in your acidic medium at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a stability-indicating analytical method like HPLC.[5][6] This will help you quantify the rate of degradation.
-
Adjust Formulation pH: If possible, adjust the pH of your formulation to be closer to neutral.
-
Prepare Freshly: If the experiment requires an acidic pH, prepare the solution immediately before each experiment to minimize the impact of degradation.
-
Consider a Prodrug Strategy: If the ketone is the active form, this degradation may be intended. If the dimethoxy compound is the active form, a different formulation strategy may be needed.
-
Issue 2: Appearance of an unexpected peak in my chromatogram when analyzing a sample in an acidic mobile phase.
-
Possible Cause: On-column degradation of the compound due to an acidic mobile phase.
-
Troubleshooting Steps:
-
Analyze the "New" Peak: Use mass spectrometry (LC-MS) to determine the mass of the unexpected peak. If it corresponds to the mass of 1-methyl-3-oxocyclobutanecarboxylic acid, this confirms on-column hydrolysis.
-
Modify HPLC Method:
-
Increase the pH of the mobile phase to be neutral or slightly basic, if compatible with your chromatography.
-
Reduce the column temperature to slow down the rate of hydrolysis.
-
Use a shorter run time to minimize the residence time of the compound on the column.
-
-
Issue 3: Difficulty in developing a stability-indicating HPLC method.
-
Possible Cause: Inadequate separation of the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate the potential degradation products.[7][8] This will provide you with samples containing the degradants needed for method development.
-
Optimize Chromatographic Conditions:
-
Column Selection: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
-
Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
-
Gradient Elution: Develop a gradient elution method to improve the resolution between the parent peak and the degradation product peaks.
-
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow you to assess the peak purity of the parent compound and ensure that no co-eluting impurities are present.
-
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a general procedure for evaluating the stability of the compound at different pH values.
1. Materials:
- This compound
- Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, and 9)
- HPLC-grade water, acetonitrile, and any other necessary mobile phase components
- Validated stability-indicating HPLC method
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial concentration.
- Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by HPLC.
- Plot the percentage of the remaining parent compound against time for each pH.
- Calculate the degradation rate constant and half-life (t½) at each pH.
Data Presentation:
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining | Half-life (t½) (hours) |
| 3.0 | 25 | 100.2 | 45.1 | 45.0 | ~22 |
| 5.0 | 25 | 99.8 | 85.3 | 85.5 | ~120 |
| 7.4 | 25 | 100.1 | 99.5 | 99.4 | >200 |
| 9.0 | 25 | 99.9 | 99.7 | 99.8 | >200 |
Note: The data in this table is illustrative and should be determined experimentally.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound in acidic conditions is the hydrolysis of the ketal group.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for pH Stability Assessment
Caption: Workflow for determining the pH stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
how to avoid side product formation in 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. This valuable building block is integral to various research and development pipelines, particularly in polymer science and medicinal chemistry.[1] However, its multi-step synthesis presents several challenges where the formation of structurally similar side products can compromise yield and final product purity.
As scientists and developers, we understand that achieving high purity is not just a goal but a necessity. This guide moves beyond simple protocols to provide a deeper, mechanistic understanding of why side reactions occur and offers field-proven troubleshooting strategies to mitigate them. We will focus on the most critical steps—nitrile or ester hydrolysis and the stability of the dimethyl ketal—to ensure your synthesis is successful, repeatable, and robust.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Question 1: My final product is contaminated with 3-oxo-1-methylcyclobutanecarboxylic acid. What is causing this, and how can I prevent it?
Root Cause Analysis: This is the most common side product and arises from the acid-catalyzed hydrolysis of the 3,3-dimethoxy ketal protecting group. Ketal cleavage is highly favorable under the strong acidic conditions often used for the hydrolysis of a nitrile or ester precursor to the final carboxylic acid. The presence of water and a strong acid creates an equilibrium that can easily shift towards the more stable ketone.
Solutions:
-
Switch to Basic Hydrolysis (Saponification): If your precursor is an ester (e.g., methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate), the most effective solution is to use base-catalyzed hydrolysis (saponification). Ketals are stable under basic conditions. A standard procedure involves using NaOH or LiOH in a water/methanol or water/THF solvent system, followed by an acidic workup to protonate the carboxylate salt. The acidic workup must be performed at low temperatures (0-5 °C) and for a minimal duration to prevent subsequent ketal cleavage.
-
Milder Acidic Conditions: If you must use acid hydrolysis (e.g., for a nitrile precursor), avoid harsh conditions like refluxing in concentrated HCl or H₂SO₄. Consider using milder Lewis acids or carefully controlled stoichiometric amounts of a strong acid at lower temperatures.[2] However, this approach often leads to incomplete reactions.
-
Two-Step Nitrile Conversion: A superior method for nitrile precursors is to first convert the nitrile to the methyl ester via the Pinner reaction, which is then saponified.[3][4] The Pinner reaction uses anhydrous HCl in methanol, which forms an intermediate imino ester salt (a Pinner salt) that hydrolyzes to the ester upon the introduction of water.[5] This avoids exposing the ketal to hot, aqueous acid.
Question 2: My reaction stalls, and I have significant amounts of unreacted starting material (ester or nitrile). How do I drive the reaction to completion?
Root Cause Analysis: Incomplete conversion is typically due to insufficient activation energy, poor stoichiometry, or reversible reaction conditions.
-
Ester Saponification: This is an equilibrium process. Insufficient base, low temperature, or short reaction times can lead to a stalled reaction.
-
Nitrile Hydrolysis: This is a notoriously slow, multi-step process. Both acid and base-catalyzed methods form a stable amide intermediate that can be difficult to hydrolyze further, often requiring more forcing conditions than the initial nitrile-to-amide step.[6]
Solutions:
-
Optimize Saponification:
-
Stoichiometry: Use a slight excess of base (e.g., 1.1 to 1.5 equivalents of LiOH or NaOH).
-
Temperature & Time: While high temperatures risk side reactions, gently heating to 40-50 °C can significantly increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: Ensure the ester is fully soluble. A co-solvent like THF or methanol with water is often necessary.
-
-
Force Nitrile Hydrolysis (with caution):
-
Increase the concentration of the acid or base.
-
Extend the reaction time and increase the temperature, while carefully monitoring for the formation of the 3-oxo side product. This is a delicate balance.
-
For base-catalyzed hydrolysis, diethylene glycol can be used as a high-boiling solvent to reach higher temperatures.
-
Question 3: I am isolating 3,3-Dimethoxy-1-methylcyclobutanecarboxamide instead of the carboxylic acid. Why?
Root Cause Analysis: The carboxamide is the stable intermediate formed during the hydrolysis of the corresponding nitrile.[6] Its presence indicates that the hydrolysis reaction did not proceed to completion. The second step—hydrolysis of the amide to the carboxylic acid—has a higher activation energy than the first step (nitrile to amide).
Solutions:
-
More Forcing Hydrolysis Conditions: As discussed in the previous point, increasing the temperature, reaction time, and/or concentration of the acid or base is necessary to push the equilibrium from the amide to the carboxylate.
-
Sequential Diazotization: If you have already isolated the amide, it can sometimes be converted to the carboxylic acid under milder conditions by treatment with sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., dilute H₂SO₄). This generates an unstable diazonium species that hydrolyzes to the carboxylic acid. This method avoids the harsh conditions that threaten the ketal group.
Frequently Asked Questions (FAQs)
-
Q: What is the most critical step to control for a high-purity synthesis?
-
A: The final hydrolysis step is paramount. The choice of method (acid vs. base) and the reaction conditions directly impact the primary side product profile, especially the cleavage of the acid-sensitive ketal.
-
-
Q: Is it better to synthesize via an ester or a nitrile intermediate?
-
A: The ester route is generally preferable for the final step as it allows for base-catalyzed saponification, which preserves the ketal. However, the nitrile route may be advantageous in earlier steps of the synthesis (e.g., introduction via nucleophilic substitution). If using a nitrile, converting it to an ester via the Pinner reaction before final hydrolysis is the most robust strategy.[7]
-
-
Q: What are the best analytical methods for monitoring reaction progress and final purity?
-
A: A combination of techniques is ideal.
-
TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the disappearance of starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for tracking the formation of the product and all side products (ketone, amide, etc.), as it provides both retention time and mass information.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for final product characterization and quantifying impurities. The singlet signal from the methoxy groups of the ketal will be absent in the 3-oxo side product, which will instead show characteristic peaks for the CH₂ protons adjacent to the ketone.
-
-
Recommended Protocols & Data
Protocol 1: Optimized Saponification of Methyl 3,3-Dimethoxy-1-methylcyclobutanecarboxylate
-
Dissolution: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: Add lithium hydroxide (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at 40 °C. Monitor the disappearance of the starting ester by TLC or LC-MS (typically 4-6 hours).
-
Quenching & Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH is ~3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary Tables
Table 1: Comparison of Hydrolysis Conditions for the Final Step
| Method | Reagents | Temperature | Key Advantages | Common Side Products |
| Acid Hydrolysis | 6M HCl (aq) | 80-100 °C | Can hydrolyze nitriles directly | High risk of ketal cleavage (3-oxo product), incomplete reaction (amide) |
| Pinner/Hydrolysis | 1. Anhydrous HCl in MeOH2. H₂O | 0 °C to RT | Good for nitriles; avoids harsh aqueous acid | Incomplete Pinner reaction; orthoester formation |
| Saponification | LiOH or NaOH in MeOH/H₂O | 25-50 °C | Recommended. Preserves the ketal | Incomplete hydrolysis (unreacted ester) |
Table 2: Key ¹H NMR Signals for Product and Impurity Identification (CDCl₃, 400 MHz)
| Compound | Key Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Target Product | ~3.20 | s (6H) | -OCH₃ (Ketal) |
| ~1.35 | s (3H) | -CH₃ (at C1) | |
| 3-Oxo Impurity | ~3.30 | s (4H) | -CH₂ -C(=O)-CH₂ - |
| ~1.45 | s (3H) | -CH₃ (at C1) | |
| Amide Side Product | ~3.18 | s (6H) | -OCH₃ (Ketal) |
| ~5.5-7.0 | br s (2H) | -CONH₂ |
Visual Diagrams
Synthetic Pathway and Side Reactions
The following diagrams illustrate the general synthetic pathway and the critical points where side products can form.
Caption: General synthetic route and origins of key side products.
Troubleshooting Logic for Hydrolysis
Caption: Decision tree for troubleshooting the final hydrolysis step.
References
- 1. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Scale-Up Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (CAS 1408075-28-4)[1]. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or industrial-scale production. As a key building block in pharmaceutical and materials science, robust and scalable synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.
Introduction: The Scale-Up Challenge
The synthesis of substituted cyclobutanes like this compound presents unique challenges that are often magnified during scale-up. Issues related to reaction kinetics, heat and mass transfer, reagent handling, and purification can lead to decreased yields, inconsistent product quality, and safety concerns. This guide aims to preemptively address these issues by explaining the causality behind common failures and providing validated solutions.
A plausible and common synthetic strategy involves the formation of the cyclobutane ring via malonic ester synthesis, followed by functional group manipulations. This typically involves a ketal-protected precursor, a cyclization step, alkylation, and subsequent hydrolysis/decarboxylation.
General Synthetic Workflow
The following diagram outlines a representative synthetic pathway, which will serve as the basis for our discussion.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.
Question 1: My cyclization reaction (Step 2) is sluggish and gives poor yields at the kilogram scale, whereas it worked perfectly on a 50-gram scale. What's going wrong?
Answer: This is a classic scale-up problem rooted in inadequate mixing and heat transfer.
-
Causality: The reaction of diethyl malonate with a strong base like sodium hydride (NaH) is a heterogeneous reaction that generates hydrogen gas. On a small scale, magnetic stirring is sufficient to disperse the NaH and dissipate the exotherm. At a larger scale:
-
Poor Mixing: Standard overhead stirrers may not create enough turbulence to keep the dense NaH suspended, leading to a localized reaction at the bottom of the vessel and a slow overall conversion rate.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale. The heat generated during deprotonation and the subsequent exothermic cyclization cannot be removed efficiently, leading to localized temperature spikes. These "hot spots" can cause solvent boiling (if low-boiling) or degradation of reagents and products, resulting in dark, tarry byproducts.[2][3]
-
-
Troubleshooting Protocol:
-
Improve Agitation: Switch to a reactor with a more efficient stirring system, such as a baffled reactor with a pitched-blade or anchor-style impeller, to ensure the solid base remains suspended.
-
Control Reagent Addition: Instead of adding the malonate ester to the base slurry, consider adding the base portion-wise to the solution of the malonate ester and the dioxolane. This allows for better control of the exotherm. Alternatively, perform a "reverse addition," adding the malonate ester slowly via an addition funnel to the base suspension while monitoring the internal temperature and gas evolution.
-
Temperature Management: Use a reactor jacket with a circulating thermal fluid for precise temperature control. For highly exothermic steps, pre-cool the reactor contents before beginning the addition.
-
Consider Alternative Bases: Sodium hydride can be difficult to handle safely on a large scale. Consider switching to a soluble base like potassium tert-butoxide or sodium bis(trimethylsilyl)amide (NaHMDS), which will create a homogeneous reaction mixture, simplifying the mixing challenge.
-
Question 2: The final hydrolysis and decarboxylation step (Step 4) is producing a significant amount of an unknown, high-boiling impurity. How can I improve the selectivity?
Answer: This issue likely stems from harsh reaction conditions—either excessively high temperatures or prolonged exposure to strong acid/base—which are harder to control precisely at scale.
-
Causality: The goal is to hydrolyze two ester groups and then decarboxylate one of the resulting carboxylic acids.
-
Thermal Decomposition: The high temperatures often used for decarboxylation (typically >160 °C) can cause side reactions, especially if impurities are present.[4][5][6] The dimethoxy ketal is also sensitive to prolonged heating under strong acidic conditions and can lead to elimination or rearrangement byproducts.
-
Incomplete Reaction: On a large scale, if heating is not uniform, some parts of the batch may not reach the required temperature for decarboxylation, leaving the dicarboxylic acid intermediate in the final product.
-
-
Troubleshooting Protocol:
-
Stepwise Approach: Separate the hydrolysis and decarboxylation steps. First, perform the hydrolysis under milder conditions (e.g., refluxing with aqueous KOH).[7] Once the hydrolysis is complete (monitored by HPLC or TLC), carefully acidify the mixture to precipitate the dicarboxylic acid. Isolate this intermediate and then perform the decarboxylation in a separate step. This avoids prolonged heating of the final product in a harsh medium.
-
Controlled Decarboxylation: Heat the isolated dicarboxylic acid intermediate in a high-boiling, inert solvent (like Dowtherm™ A or xylenes) to ensure uniform temperature control. Alternatively, neat decarboxylation under vacuum can lower the required temperature.[5][8]
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the conversion is complete to prevent byproduct formation.
-
Question 3: My final product is an oil that is difficult to purify by distillation at scale. What are my options?
Answer: High-vacuum distillation is often challenging for thermally sensitive molecules on a large scale. Alternative purification strategies are often more robust and scalable.
-
Causality: While small-scale Kugelrohr or short-path distillation can be effective, large-scale distillation requires longer residence times at high temperatures, increasing the risk of decomposition. Furthermore, if the boiling points of the product and impurities are close, achieving high purity is difficult.
-
Troubleshooting Protocol:
-
Crystallization/Recrystallization: This is the most preferred method for industrial-scale purification. Explore different solvent systems (e.g., heptane/ethyl acetate, toluene, water) to find conditions that allow the product to crystallize selectively. Seeding the solution with a small amount of pure product can facilitate crystallization.[2]
-
Acid-Base Extraction: As the product is a carboxylic acid, you can perform a selective liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) and wash with a basic aqueous solution (e.g., sodium bicarbonate).[6] The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with HCl and extract the pure product back into an organic solvent.
-
Derivative Formation: If the acid itself is difficult to crystallize, consider forming a crystalline salt with a base like dicyclohexylamine or L-proline. The salt can be easily purified by recrystallization and then treated with acid to regenerate the pure carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are:
-
Hydrogen Gas Evolution: The use of metal hydrides like NaH (Step 2) releases flammable hydrogen gas. Reactors must be properly vented, and the process should be run under an inert atmosphere (Nitrogen or Argon) to prevent the formation of an explosive mixture.
-
Pyrophoric/Reactive Reagents: Handling large quantities of sodium hydride or potassium tert-butoxide requires specialized equipment and procedures to prevent contact with air and moisture.
-
Corrosive Materials: The use of concentrated hydrochloric acid or potassium hydroxide (Step 4) requires corrosion-resistant reactors (e.g., glass-lined steel) and appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the cyclization and hydrolysis steps can be highly exothermic. A failure in cooling systems could lead to a runaway reaction. A thorough process safety review (e.g., a HAZOP study) is essential before scaling up.
Q: What are the Critical Process Parameters (CPPs) I should monitor? A: The following table summarizes the key parameters to control for a robust and reproducible process.
| Process Step | Critical Process Parameter (CPP) | Rationale |
| Cyclization (Step 2) | Temperature | Controls reaction rate and prevents byproduct formation from overheating. |
| Reagent Addition Rate | Manages exotherm and ensures a controlled reaction profile. | |
| Agitation Speed | Ensures homogeneity, especially with solid reagents, for consistent reaction. | |
| Methylation (Step 3) | Stoichiometry of Methyl Iodide | Excess MeI can lead to impurities and is wasteful; insufficient amount leads to incomplete reaction. |
| Solvent Purity (Dryness) | Water can quench the base and hydrolyze the ester, reducing yield. | |
| Hydrolysis (Step 4) | Acid/Base Concentration | Affects reaction rate and selectivity. Too high can cause degradation. |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation. | |
| Purification | Crystallization Temperature Profile | Cooling rate significantly impacts crystal size, purity, and filterability. |
Q: What analytical methods are recommended for in-process and final quality control? A:
-
In-Process Control (IPC):
-
TLC (Thin-Layer Chromatography): Quick, qualitative check for reaction completion.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify volatile starting materials, intermediates, and byproducts.
-
HPLC (High-Performance Liquid Chromatography): Quantitative analysis of the reaction mixture to determine conversion and impurity profiles.
-
-
Final Product QC:
-
¹H and ¹³C NMR: Confirms the structure and identity of the final product.
-
HPLC/UPLC: To determine purity (>98% is a typical target).
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., C=O of the carboxylic acid, C-O stretches).
-
Melting Point or Boiling Point: As a measure of purity.
-
Karl Fischer Titration: To determine water content.
-
Scale-Up Decision & Troubleshooting Workflow
This diagram provides a logical pathway for addressing common scale-up failures, particularly low yield.
References
- 1. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]
- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: An X-ray Crystallography-Centric Analysis
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, with a primary focus on single-crystal X-ray diffraction. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own structural analysis workflows.
Introduction: The Significance of Cyclobutane Scaffolds
Cyclobutane derivatives are integral components in a wide array of biologically active compounds and advanced materials.[1][2] Their inherent ring strain and unique conformational properties, such as the puckered or "butterfly" conformation, contribute to their distinct chemical reactivity and biological function.[3][4] The title compound, this compound, serves as a valuable building block in organic synthesis.[5] An unambiguous determination of its solid-state conformation is critical for understanding its reactivity, designing derivatives with desired stereochemistry, and for its application in areas like polymer synthesis where its cyclic nature can impart thermal stability.[5]
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[6][7][8][9] This non-destructive technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding the chemical and physical properties of a compound.[6][8]
Causality in the Crystallographic Workflow
The successful determination of a crystal structure via SC-XRD is a multi-step process, with each stage governed by specific scientific principles.
1. Crystallization: The Critical First Step
The primary and often most challenging hurdle in SC-XRD is obtaining a high-quality single crystal.[10][11] For a small molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically. A solvent system in which the compound has moderate solubility is ideal. Slow evaporation of a saturated solution is a common and effective method. Other techniques include slow cooling of a saturated solution and vapor diffusion. The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice.
2. Data Collection: Probing the Crystal Lattice
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed within the X-ray beam of a diffractometer.[7] The crystal is rotated, and the diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal, is recorded on a detector.[7][12] The relationship between the scattering angle and the spacing of the crystal lattice planes is described by Bragg's Law.[7] A complete dataset is collected by rotating the crystal through a range of orientations to capture a sphere of diffraction data.[8]
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is then used to solve the crystal structure. The "phase problem," a central challenge in crystallography, is overcome using computational methods to determine the initial phases of the diffracted X-rays.[7] This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
Below is a Graphviz diagram illustrating the typical workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Comparative Analysis with Alternative Techniques
While SC-XRD provides unparalleled detail in the solid state, other analytical techniques offer complementary information, particularly regarding the molecule's behavior in solution and its conformational dynamics.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[6][8] | Unambiguous determination of stereochemistry and absolute configuration.[13] High precision.[9] | Requires a high-quality single crystal, which can be difficult to obtain.[10][11] Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, information about molecular dynamics and conformation in solution.[14] | Does not require crystallization.[14] Can study molecules in a solution state, which may be more biologically relevant.[14] | Can be difficult to interpret for complex molecules. Determination of absolute configuration is challenging.[13] May not provide the same level of precision for bond lengths and angles as SC-XRD. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of stable conformers, bond lengths, bond angles, and energetic properties.[15] | Does not require a physical sample. Can be used to study transient or unstable species. Can provide insights into reaction mechanisms. | The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is often necessary. |
Synergistic Approach: Combining Experiment and Computation
A comprehensive understanding of the conformational preferences of cyclobutane derivatives is best achieved through a synergistic approach that combines experimental techniques with computational methods.[15][16][17] For instance, the solid-state structure determined by SC-XRD can serve as a benchmark for validating computational models. These models can then be used to explore the conformational landscape of the molecule in the gas phase or in solution, providing insights that are not accessible through crystallography alone.
Experimental Protocols
Protocol 1: Crystallization of this compound
-
Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, water) to identify a solvent or solvent mixture in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., in a warm water bath). Ensure all the solid has dissolved. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Select a well-formed crystal with sharp edges and mount it on a cryoloop or a glass fiber using a small amount of paratone oil.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a series of diffraction images while rotating the crystal.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: Use a software package such as SHELXS or Olex2 to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions, and thermal parameters against the experimental data to minimize the difference between the observed and calculated structure factors.
-
Validation: Validate the final crystal structure using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Conclusion
The determination of the X-ray crystal structure of this compound provides an unambiguous and high-resolution snapshot of its solid-state conformation. This information is crucial for understanding its chemical properties and for its rational application in drug design and materials science. While SC-XRD is the gold standard for this purpose, a comprehensive structural analysis benefits from the complementary insights provided by NMR spectroscopy and computational modeling. By understanding the strengths and limitations of each technique, researchers can develop a robust and multifaceted approach to structural elucidation.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 5. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. pulstec.net [pulstec.net]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclobutanecarboxylic Acid Derivatives in Key Organic Transformations
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif offers a unique structural scaffold. Its inherent ring strain and distinct three-dimensional geometry can impart favorable properties to bioactive molecules, including metabolic stability and conformational rigidity.[1] Cyclobutanecarboxylic acid and its derivatives are pivotal building blocks for accessing this valuable chemical space. This guide provides a comparative analysis of the performance of cyclobutanecarboxylic acid derivatives in three fundamental organic reactions: esterification, amide bond formation, and ring-opening reactions. The insights and experimental data presented herein are intended to inform strategic decisions in the synthesis of novel chemical entities.
The Influence of the Cyclobutane Ring: A Note on Reactivity
The reactivity of cyclobutanecarboxylic acid derivatives is intrinsically linked to the nature of the four-membered ring. With a ring strain of approximately 26.3 kcal/mol, the cyclobutane ring influences the electronic properties of the attached carbonyl group.[2] This strain can affect bond lengths and angles, subtly altering the electrophilicity of the carbonyl carbon and the stability of reaction intermediates compared to their acyclic or larger-ring counterparts.[1][2] Understanding these nuances is key to optimizing reaction conditions and predicting outcomes.
Esterification: A Tale of Two Pathways
The synthesis of cyclobutane esters is a common objective, often as a means to modify lipophilicity or to serve as a precursor for further transformations. Two primary strategies are typically employed: direct acid-catalyzed esterification (Fischer esterification) and a two-step approach via the more reactive acyl chloride.
Comparative Analysis of Esterification Methods
Direct esterification of cyclobutanecarboxylic acid with an alcohol under acidic catalysis is a straightforward, atom-economical approach.[3] However, this equilibrium-driven reaction often requires a large excess of the alcohol or the removal of water to achieve high yields.[4] In contrast, conversion of the carboxylic acid to cyclobutanecarbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly electrophilic intermediate that reacts rapidly and irreversibly with alcohols.[3][5] This method generally provides higher yields in shorter reaction times, especially with sterically hindered or less nucleophilic alcohols.
| Method | Activating Reagent | Typical Alcohol | Relative Reactivity | General Yield Range | Key Considerations |
| Direct Esterification | H₂SO₄, HCl (catalytic) | Primary, Secondary | Moderate | 60-85% | Equilibrium-driven; may require excess alcohol or water removal. |
| Acyl Chloride Method | SOCl₂, (COCl)₂ | Primary, Secondary, Tertiary, Phenols | High | 85-98% | Two-step process; generates acidic byproduct (HCl).[5] |
Table 1: A qualitative comparison of common esterification methods for cyclobutanecarboxylic acid. Yields are indicative and can vary based on the specific alcohol and reaction conditions.
Experimental Protocol: Esterification via Acyl Chloride
This protocol details the synthesis of an ester from cyclobutanecarboxylic acid and a generic alcohol (R-OH) via the acyl chloride intermediate.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride [5]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 60-70 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclobutanecarbonyl chloride is often used directly in the next step.
Step 2: Ester Formation
-
In a separate flask, dissolve the alcohol (1.0-1.2 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Cool the solution in an ice bath.
-
Add the crude cyclobutanecarbonyl chloride dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Caption: Workflow for the two-step esterification of cyclobutanecarboxylic acid.
Amide Bond Formation: Navigating the Landscape of Coupling Reagents
The formation of the amide bond is arguably the most frequently performed reaction in medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Consequently, a vast array of coupling reagents has been developed to facilitate this transformation. The choice of reagent can significantly impact yield, reaction time, and the preservation of stereochemical integrity.
Comparative Analysis of Amide Coupling Reagents
For cyclobutanecarboxylic acid, the steric bulk of the cyclobutyl group is a minor consideration, allowing for the use of a wide range of coupling reagents. The comparison below focuses on commonly used reagents, highlighting their performance in the context of cyclobutane substrates where data is available.
| Coupling Reagent | Class | Typical Yield Range | Advantages | Disadvantages |
| EDC·HCl (with HOBt) | Carbodiimide | 70-95% | Water-soluble urea byproduct is easily removed during workup.[8] | Can lead to racemization if HOBt is not used. |
| HBTU | Uronium Salt | 48% (for a specific cyclobutane derivative)[9] | Fast reaction times; low racemization.[10] | Byproducts can be difficult to remove. |
| HATU | Uronium Salt | High | Generally more reactive than HBTU, especially for hindered systems.[10] | Higher cost. |
| COMU | Uronium Salt | High | High solubility and reactivity; water-soluble byproducts.[11] | More recent, so may be less familiar to some labs. |
| T3P® | Phosphonic Anhydride | High | Byproducts are water-soluble; effective for a wide range of substrates. | Often used in industrial settings. |
Table 2: A comparative overview of common amide coupling reagents. Yields are based on literature values, with a specific example for HBTU with a cyclobutane substrate.[9]
A study directly comparing HBTU and EDC-HCl for the synthesis of a trifunctional cyclobutane molecule found that HBTU gave a 48.4% yield, while EDC-HCl resulted in a 9.6% yield, though the latter was noted for easier purification.[9] This highlights that the optimal reagent is substrate-dependent and may require screening. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective.[12]
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol provides a general procedure for the coupling of cyclobutanecarboxylic acid with a primary or secondary amine using EDC and HOBt.[13]
-
To a round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 10. peptide.com [peptide.com]
- 11. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can impart favorable pharmacological properties is unceasing. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable motif in drug design.[1] Its rigid, puckered conformation offers a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the biological activities of derivatives of 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid, supported by representative experimental data and detailed protocols.
The Strategic Advantage of the Cyclobutane Core
The incorporation of a cyclobutane moiety into a drug candidate is a deliberate strategy to leverage its distinct stereochemical and physicochemical properties. Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane scaffold introduces a degree of conformational rigidity. This can be advantageous in pre-organizing pharmacophoric groups for optimal interaction with a biological target, potentially leading to increased binding affinity and selectivity.[2]
Furthermore, the replacement of more metabolically labile groups with a cyclobutane ring can enhance metabolic stability, a critical parameter in drug development.[2] The sp³-rich nature of the cyclobutane scaffold contributes to a more three-dimensional molecular shape, a feature often associated with higher clinical success rates.[2]
This guide will explore how systematic modifications to the this compound core can modulate biological activity. We will consider derivatives where the carboxylic acid is modified to amides and esters, and where the methoxy groups are replaced with other functionalities.
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, we will consider a hypothetical series of derivatives of this compound and their potential effects on a generic kinase target.
Table 1: Comparative Biological Activity of this compound Derivatives
| Compound ID | R Group (Modification of Carboxylic Acid) | IC₅₀ (nM) vs. Target Kinase | Cell Viability (EC₅₀, µM) in Cancer Cell Line | Metabolic Stability (t½, min) in Human Liver Microsomes |
| Parent-01 | -COOH | 5,200 | > 100 | 15 |
| Amide-01 | -CONH₂ | 850 | 25.3 | 45 |
| Amide-02 | -CONH(CH₃) | 420 | 12.1 | 62 |
| Amide-03 | -CON(CH₃)₂ | 980 | 35.8 | 58 |
| Ester-01 | -COOCH₃ | 2,100 | 85.2 | 20 |
| Ester-02 | -COOCH₂CH₃ | 3,500 | > 100 | 18 |
Note: The data presented in this table is representative and for illustrative purposes to demonstrate comparative analysis.
From this representative data, several structure-activity relationships (SAR) can be inferred:
-
Modification of the Carboxylic Acid: The parent carboxylic acid (Parent-01) exhibits weak activity. Conversion to primary (Amide-01) and secondary (Amide-02) amides significantly enhances potency against the target kinase. This suggests that the amide functionality may be involved in a key hydrogen bonding interaction within the kinase's active site. The dimethylated amide (Amide-03) shows a slight decrease in potency compared to the secondary amide, possibly due to steric hindrance. The esters (Ester-01 and Ester-02) show intermediate activity, indicating that while modification of the carboxylic acid is beneficial, the amide is the preferred functional group for this hypothetical target.
-
Impact on Cell Viability: The trend in cellular activity generally mirrors the biochemical potency, with the most potent compound (Amide-02) also showing the highest cytotoxicity against the cancer cell line.
-
Metabolic Stability: A significant improvement in metabolic stability is observed upon conversion of the carboxylic acid to an amide. This is a common strategy in drug design, as carboxylic acids can be susceptible to glucuronidation, leading to rapid clearance.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Kinase Inhibition Assay (Biochemical)
This assay determines the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC₅₀).
Workflow Diagram:
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid Isomers
Introduction: Why Stereoisomeric Purity is Critical
In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is often the primary determinant of biological activity, efficacy, and safety. The cyclobutane scaffold, a "strained" but synthetically valuable motif, frequently appears in complex molecular architectures. When substituted, as in the case of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, it gives rise to stereoisomers.
This guide focuses on the two diastereomers of this compound: cis and trans, where the relationship is defined by the relative orientation of the methyl and carboxylic acid groups.
-
cis-isomer: The methyl and carboxylic acid groups are on the same face of the cyclobutane ring.
-
trans-isomer: The methyl and carboxylic acid groups are on opposite faces of the ring.
Distinguishing between these isomers is a critical step in quality control and characterization. While they share the same mass and connectivity, their distinct spatial arrangements lead to subtle but measurable differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive analysis based on established principles and detailed experimental protocols for their unambiguous identification.
The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these diastereomers. The spatial arrangement of the substituents directly influences the local electronic environment of each nucleus (¹H and ¹³C), leading to unique chemical shifts, coupling constants, and through-space correlations.
¹H NMR: Unveiling Spatial Relationships
While a standard 1D ¹H NMR spectrum will provide initial clues, the key to differentiation lies in the subtle differences in chemical shifts caused by anisotropic effects and steric compression.
-
Methyl Group (1-CH₃): The chemical shift of the methyl protons is highly informative. In the cis isomer, the methyl group is spatially closer to the electron-withdrawing carboxylic acid group. This proximity can lead to deshielding, potentially shifting its resonance slightly downfield compared to the trans isomer, where it is more remote.
-
Methoxy Groups (3,3-(OCH₃)₂): The two methoxy groups are chemically equivalent in both isomers due to the symmetry of the substitution at C3. They will appear as a single sharp singlet.
-
Cyclobutane Ring Protons (-CH₂-): The protons on C2 and C4 of the cyclobutane ring will present as complex multiplets. The puckered nature of the cyclobutane ring means that even in the absence of other chiral centers, these protons are diastereotopic and will exhibit complex splitting patterns.[1]
However, the most conclusive evidence from ¹H NMR comes from two-dimensional experiments, specifically the Nuclear Overhauser Effect (NOE).
2D NOESY/ROESY: The Gold Standard for Stereochemical Assignment
The Nuclear Overhauser Effect is a phenomenon where the magnetization of one nucleus is transferred to another nucleus through space, but not through bonds.[2] This effect is only significant for nuclei that are spatially close (typically < 5 Å apart).[2][3] A 2D NOESY (or ROESY for small to medium-sized molecules where the NOE might be zero) experiment is the definitive method for assigning the stereochemistry here.[3][4]
-
cis-Isomer Prediction: A clear cross-peak will be observed between the protons of the 1-methyl group and the adjacent ring protons at the C2 and C4 positions . This correlation unequivocally demonstrates that these groups are on the same face of the ring.
-
trans-Isomer Prediction: No NOE correlation will be observed between the 1-methyl group protons and the ring protons at C2 and C4 . The absence of this key signal, when other expected NOEs are present, confirms the trans relationship.
Caption: Expected NOESY correlations for cis and trans isomers.
¹³C NMR: Subtle Clues from Steric Effects
The ¹³C NMR spectra of the two isomers will be very similar, but minor differences in chemical shifts can be predicted due to steric interactions (the gamma-gauche effect).
-
Methyl and Carboxyl Carbons: In the cis isomer, the methyl carbon (1-CH₃) and the carboxyl carbon (-COOH) are in a sterically hindered arrangement. This steric compression typically leads to a slight upfield shift (lower ppm value) for these carbons compared to their counterparts in the less-strained trans isomer.
-
Ring Carbons: The chemical shifts of the cyclobutane ring carbons will also show minor variations between the isomers.[5]
Data Summary: Predicted NMR Differences
| Spectroscopic Feature | cis-3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | trans-3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | Rationale |
| ¹H δ (1-CH₃) | Slightly Downfield | Slightly Upfield | Anisotropic effect of the proximate -COOH group in the cis isomer. |
| ¹³C δ (1-CH₃ & -COOH) | Slightly Upfield | Slightly Downfield | Steric compression (gamma-gauche effect) in the more crowded cis isomer. |
| 2D NOESY | Strong correlation between 1-CH₃ and C2/C4 protons.[6] | No correlation between 1-CH₃ and C2/C4 protons.[6] | Definitive proof of through-space proximity. |
Corroborative Techniques: FT-IR and Mass Spectrometry
While NMR is the primary tool, FT-IR and MS provide essential, albeit less differentiating, information.
FT-IR Spectroscopy: A Tale of Two Similar Spectra
The FT-IR spectra of the cis and trans isomers are expected to be nearly identical, as they contain the same functional groups. Both will exhibit two key characteristic absorptions for the carboxylic acid group:
-
O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This breadth is due to strong hydrogen bonding, where the acid molecules form dimers.[7][8]
-
C=O Stretch: A very strong and sharp absorption band typically centered around 1710 cm⁻¹ for the hydrogen-bonded dimer.[7][8]
Any differences between the isomers would be confined to the fingerprint region (<1500 cm⁻¹), arising from subtle variations in the vibrational modes of the cyclobutane skeleton due to different molecular symmetry. These differences are generally too small to be reliably used for definitive identification without authentic reference standards for both isomers.
Mass Spectrometry: Identical Fragments
Standard electron ionization mass spectrometry (EI-MS) is not a suitable technique for differentiating these diastereomers. Both isomers have the same molecular weight and will produce an identical molecular ion peak (M⁺). Furthermore, their fragmentation pathways are expected to be identical, as the bond connectivities are the same. A characteristic fragmentation for a carboxylic acid involves the initial loss of the hydroxyl radical (•OH, M-17) followed by the loss of carbon monoxide (CO, M-45) to form an acylium ion.[9][10]
Experimental Protocols
To achieve unambiguous results, rigorous and standardized experimental procedures are paramount.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Traces of water can broaden the carboxylic acid proton signal, so using a dry solvent is recommended.
-
FT-IR Spectroscopy: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid/soluble samples, a thin film can be cast on a salt plate (NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or prepare for direct analysis via a solids probe for EI.
NMR Data Acquisition Workflow
The following workflow provides a systematic approach to isomer identification.
Caption: Logical workflow for NMR-based isomer identification.
Key Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2-5 seconds (to allow full relaxation of the quaternary carbon)
-
-
¹³C NMR:
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or higher (due to low natural abundance)[1]
-
-
2D NOESY:
-
Mixing Time (d8): 500-800 ms (optimized for small molecules)
-
Data Points: 2048 in F2, 256-512 in F1
-
Conclusion
While a suite of spectroscopic tools is available for molecular characterization, the unambiguous differentiation of the cis and trans isomers of this compound relies decisively on NMR spectroscopy. The through-space correlation observed in a 2D NOESY or ROESY experiment between the 1-methyl group and the adjacent ring protons provides the only definitive proof of the cis configuration.[6][11] ¹H and ¹³C chemical shifts offer strong supporting evidence based on predictable anisotropic and steric effects. In contrast, FT-IR and MS serve primarily to confirm the presence of the correct functional groups and molecular weight, respectively, but lack the specificity to distinguish between these spatial isomers. Adherence to the structured analytical workflow presented here ensures accurate, reliable, and defensible stereochemical assignment critical for research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 11. ias.ac.in [ias.ac.in]
A Comparative Guide to Confirming the Absolute Configuration of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
For researchers and professionals in drug development, the precise determination of a chiral molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for understanding biological activity, ensuring efficacy, and guaranteeing patient safety. The absolute configuration of a stereocenter dictates how a molecule interacts with the chiral environment of the body, such as enzymes and receptors. This guide provides an in-depth comparison of two powerful techniques for assigning the absolute configuration of a complex chiral molecule, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a compound representative of the challenges faced in modern pharmaceutical development.
We will objectively compare Vibrational Circular Dichroism (VCD), a spectroscopic and computational method, with a modified Mosher's ester analysis, a classic NMR-based derivatization technique. This comparison will be supported by detailed experimental protocols and illustrative data to provide a practical framework for laboratory application.
At a Glance: VCD vs. Modified Mosher's Analysis
| Parameter | Vibrational Circular Dichroism (VCD) | Modified Mosher's Ester Analysis |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, compared against computationally predicted spectra.[1] | NMR analysis of diastereomeric esters formed by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent.[2][3][4] |
| Sample Requirement | Typically 2-15 mg of recoverable sample.[5] Tolerant of oils and non-crystalline solids.[6][7] | ~5 mg per diastereomer (total ~10 mg), sample is consumed in derivatization.[8] |
| Analysis Time | Data acquisition: 4-8 hours. Computational analysis: hours to days, depending on molecular complexity and available resources.[6] | Derivatization: 2-6 hours.[8] NMR acquisition and analysis: 1-4 hours. |
| Key Advantage | Non-destructive to the sample and provides a direct comparison to a calculated, unambiguous structure.[9][7] | Utilizes standard NMR instrumentation and provides a clear, empirical dataset without the need for high-level computational resources.[10][11] |
| Primary Limitation | Heavily reliant on the accuracy of computational models (DFT calculations) to predict the correct spectra.[6][12] | Requires chemical derivatization, which can be challenging and introduces the possibility of side reactions or incomplete conversion.[13][14] |
| Best Suited For | Molecules that are difficult to crystallize, lack UV chromophores, or when a non-destructive method is preferred.[9][6] | Molecules with reactive functional groups (like carboxylic acids via reduction) where derivatization is straightforward and computational resources are limited. |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the infrared region.[1] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.[9] The power of VCD lies in its synergy with quantum mechanics; the experimental spectrum of an unknown enantiomer is compared to a spectrum calculated from first principles for a specific, known configuration (e.g., the R-enantiomer). A match confirms the absolute configuration.[6][15]
Causality in Experimental Design
For a molecule like this compound, VCD is an excellent choice because it does not require a chromophore and is sensitive to the rich vibrational landscape of the cyclobutane ring and its substituents. The accuracy of the result is fundamentally dependent on the quality of the computational model. Density Functional Theory (DFT) calculations are used to find the most stable conformation(s) of the molecule in solution and then to predict the corresponding IR and VCD spectra for one enantiomer.[12] The reliability of the assignment is directly tied to how well the computational method accounts for conformational flexibility and solvent effects.[6]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 5-10 mg of enantiomerically pure this compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample cell with BaF₂ windows.[9]
-
Data Acquisition:
-
Computational Analysis:
-
Perform a conformational search for the (R)-3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid using computational chemistry software (e.g., Gaussian, Schrödinger's Jaguar).[17]
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).[12]
-
Calculate the IR and VCD spectra for each stable conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the calculated relative free energies of the conformers.[18]
-
-
Spectral Comparison:
-
Qualitatively and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer).
-
If the experimental spectrum matches the calculated (R)-spectrum, the absolute configuration is assigned as R. If it matches the mirror image, it is assigned as S.[6]
-
Visualizing the VCD Workflow
Caption: Workflow for absolute configuration determination using VCD.
Representative Data
Table 1: Comparison of Experimental and Calculated VCD Spectra
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (R)-VCD Sign | Match? |
|---|---|---|---|
| 1710 (C=O stretch) | + | + | Yes |
| 1455 (CH₃ bend) | - | - | Yes |
| 1280 (C-O stretch) | + | + | Yes |
| 1105 (C-O-C stretch) | - | - | Yes |
| 950 (Ring mode) | + | + | Yes |
Method 2: Modified Mosher's Ester Analysis
The Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][4][19] It involves derivatizing the chiral substrate with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[2][20] The anisotropic effect of the MTPA phenyl ring causes different shielding/deshielding of nearby protons in the two diastereomers, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[21]
Causality in Experimental Design
Since our target molecule is a carboxylic acid, a direct esterification with MTPA is not feasible. A necessary modification is to first reduce the carboxylic acid to the corresponding primary alcohol (3,3-dimethoxy-1-methylcyclobutyl)methanol. This alcohol can then be subjected to the standard Mosher's ester analysis. This adds a synthetic step but allows us to use a robust and widely accessible analytical method. The logic is that the stereocenter remains unchanged during the reduction, so determining the configuration of the alcohol product reveals the configuration of the starting acid.
The reliability of this method hinges on the formation of a predictable, extended conformation of the MTPA esters in solution, which places the substituents (L₁ and L₂) on either side of the MTPA phenyl ring, leading to a consistent pattern of chemical shift differences.
Experimental Protocol: Modified Mosher's Analysis
-
Reduction of Carboxylic Acid:
-
Dissolve 20 mg of this compound in anhydrous THF.
-
Cool to 0 °C and slowly add a reducing agent (e.g., LiAlH₄).
-
Stir until the reaction is complete (monitored by TLC), then quench carefully and perform an aqueous workup to isolate the chiral alcohol, (3,3-dimethoxy-1-methylcyclobutyl)methanol. Purify via column chromatography.
-
-
Preparation of Mosher's Esters: [8]
-
Divide the purified alcohol into two equal portions (~5 mg each).
-
Sample A (R-MTPA ester): Dissolve one portion in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add a small excess of pyridine, followed by a slight molar excess of (R)-(-)-MTPA chloride.
-
Sample B (S-MTPA ester): Repeat the procedure for the second portion of alcohol using (S)-(+)-MTPA chloride.
-
Allow both reactions to proceed at room temperature for 2-6 hours until esterification is complete.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both Sample A and Sample B.
-
Carefully assign the protons of the cyclobutane moiety and the newly formed -CH₂OH group for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-MTPA) - δ(R-MTPA) .
-
-
Configuration Assignment:
-
Map the signs of the calculated Δδ values onto a conformational model of the MTPA ester.
-
Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.
-
By correlating the spatial arrangement of the molecule's substituents with the observed Δδ signs, the absolute configuration of the alcohol, and thus the original carboxylic acid, can be determined.
-
Visualizing the Mosher's Analysis Workflow
Caption: Workflow for modified Mosher's ester analysis.
Representative Data
Table 2: Hypothetical ¹H NMR Data and Δδ Calculation for (3,3-dimethoxy-1-methylcyclobutyl)methanol MTPA Esters
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| -CH₂-O-MTPA (Ha) | 4.35 | 4.28 | -0.07 |
| -CH₂-O-MTPA (Hb) | 4.25 | 4.19 | -0.06 |
| Ring -CH₂- (proximal) | 2.15 | 2.25 | +0.10 |
| Ring -CH₂- (distal) | 1.90 | 2.02 | +0.12 |
| Quaternary -CH₃ | 1.20 | 1.35 | +0.15 |
| OCH₃ | 3.22 | 3.15 | -0.07 |
Concluding Recommendation
Both VCD spectroscopy and modified Mosher's ester analysis are highly reliable methods for determining the absolute configuration of this compound.
Vibrational Circular Dichroism (VCD) is recommended if:
-
The sample is precious and needs to be recovered.
-
Access to high-performance computing resources and relevant software is available.
-
A non-invasive, direct comparison to a theoretical structure is desired for regulatory or publication purposes.
Modified Mosher's Ester Analysis is the preferred method if:
-
Rapid turnaround is essential and computational resources are limited.
-
The preliminary reduction step is straightforward and yields a clean product.
-
The laboratory is well-equipped with standard NMR instrumentation, and personnel are experienced in small-scale synthesis and NMR interpretation.
Ultimately, the choice depends on the specific constraints and resources of the project. For the highest level of confidence, particularly in a drug development setting, employing both methods would provide orthogonal validation of the absolute configuration, constituting a truly self-validating and authoritative result.
References
- 1. jascoinc.com [jascoinc.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 12. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. schrodinger.com [schrodinger.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. matilda.science [matilda.science]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For novel compounds such as 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents, establishing validated analytical procedures is a critical step. This guide provides an in-depth comparison and cross-validation of two distinct analytical methodologies for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for ensuring data integrity across different analytical platforms.
The process of cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1] It serves to demonstrate that the methods are comparable and that the data are reproducible, irrespective of the analytical technique employed. This guide will explore the cross-validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the analysis of this compound.
The Significance of Method Cross-Validation
In drug development, analytical methods may be transferred between laboratories or updated with new technologies. Cross-validation ensures the consistency and reliability of analytical data throughout the lifecycle of a drug product.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, linearity, and range.[3][4][5] Cross-validation extends these principles to compare the performance of two validated methods.[1]
This guide will present a comparative analysis of two hypothetical, yet scientifically grounded, methods for the analysis of this compound. The choice of GC-MS is based on the potential volatility of the analyte after derivatization, while HPLC-UV represents a common, robust technique for the analysis of carboxylic acids.[6][7][8]
Comparative Overview of Analytical Methodologies
A summary of the key performance characteristics of the two proposed analytical methods is presented below.
| Parameter | GC-MS Method (with Derivatization) | HPLC-UV Method |
| Principle | Separation of volatile derivatives based on partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection. |
| Specificity | High, due to mass fragmentation patterns. | Moderate, potential for interference from co-eluting compounds with similar UV absorbance. |
| Sensitivity | High (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range). |
| Linearity | Excellent over a wide dynamic range. | Good over a defined concentration range. |
| Precision | High (RSD < 5%). | High (RSD < 5%). |
| Sample Throughput | Lower, due to derivatization and longer run times. | Higher, with shorter run times and no derivatization. |
| Cost & Complexity | Higher initial investment and operational complexity. | Lower initial investment and simpler operation. |
Experimental Design for Cross-Validation
The following sections detail the step-by-step protocols for the development and cross-validation of the GC-MS and HPLC-UV methods for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] For carboxylic acids, which are typically non-volatile, a derivatization step is often required to increase their volatility.[7][11] Silylation is a common derivatization technique for this purpose.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., Dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, extract the analyte from the matrix and dissolve it in the same solvent.
-
-
Derivatization (Silylation):
-
To 100 µL of the standard or sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Rationale for Choices: The choice of a non-polar column like HP-5ms is suitable for the separation of a wide range of derivatized compounds. The temperature program is designed to ensure good separation and peak shape for the derivatized analyte. Electron ionization provides reproducible fragmentation patterns for structural confirmation and quantification.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including carboxylic acids.[6][8][12] Direct analysis without derivatization is often possible, making it a more straightforward method.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, extract the analyte and dissolve it in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
Rationale for Choices: A C18 column is a standard choice for the reverse-phase separation of moderately polar organic molecules. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[13] A detection wavelength of 210 nm is chosen as many carboxylic acids exhibit absorbance in the low UV region.
Cross-Validation Protocol
To perform the cross-validation, a set of at least 20 unique samples should be analyzed using both the validated GC-MS and HPLC-UV methods. The results obtained from both methods are then statistically compared.
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of two analytical methods.
Statistical Analysis:
The agreement between the two methods can be assessed using several statistical approaches:
-
Correlation Analysis: A plot of the results from the HPLC-UV method versus the GC-MS method should yield a high correlation coefficient (r > 0.98).
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.
-
Paired t-test: This statistical test can be used to determine if there is a significant systematic difference between the results of the two methods.
Illustrative Data Comparison
The following table presents hypothetical data from the analysis of five samples to illustrate the comparison.
| Sample ID | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | Difference (%) |
| SAM-001 | 10.5 | 10.2 | -2.86 |
| SAM-002 | 25.2 | 24.8 | -1.59 |
| SAM-003 | 51.0 | 52.1 | +2.16 |
| SAM-004 | 74.8 | 73.9 | -1.20 |
| SAM-005 | 99.5 | 101.2 | +1.71 |
In this illustrative dataset, the percentage difference between the two methods is consistently low, suggesting good agreement.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the cross-validation of two distinct analytical methods, GC-MS and HPLC-UV, for the quantification of this compound. The choice of the primary analytical method will depend on the specific requirements of the analysis.
-
For high sensitivity and specificity , particularly in complex matrices, the GC-MS method is recommended, despite its higher complexity and lower throughput.
-
For routine quality control and high-throughput screening , the HPLC-UV method offers a robust, cost-effective, and efficient alternative.
The successful cross-validation of these methods, as demonstrated by strong statistical correlation and agreement, provides a high degree of confidence in the analytical data generated for this compound, ensuring the integrity and reliability of results across different analytical platforms and throughout the drug development lifecycle.
References
- 1. fda.gov [fda.gov]
- 2. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
